2-Methylbutane-2,3-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)5(2,3)7/h4,6-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEOPBXRUBNYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871126 | |
| Record name | 2-Methylbutane-2,3-diol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50871126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-58-7 | |
| Record name | 2-Methyl-2,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,3-butanediol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,3-butanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylbutane-2,3-diol | |
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| Record name | 2-methylbutane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.013 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (3S)-2-Methylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (3S)-2-methylbutane-2,3-diol, a chiral vicinal diol with applications in asymmetric synthesis and as a building block in the development of novel chemical entities. This document details experimental protocols, presents key characterization data in a structured format, and includes visualizations of the synthetic workflow.
Introduction
(3S)-2-methylbutane-2,3-diol is a chiral organic compound with the molecular formula C₅H₁₂O₂. As a vicinal diol, it possesses two hydroxyl groups on adjacent carbon atoms. The stereochemistry of this molecule, specifically the (3S) configuration at the C3 chiral center, makes it a valuable asset in stereoselective synthesis, where it can be used to introduce chirality or as a chiral auxiliary. Its structural isomer, (3R)-2-methylbutane-2,3-diol, is its enantiomer. The C2 atom in 2-methylbutane-2,3-diol is achiral, meaning stereoisomers such as (2R,3R) or (2S,3S) do not exist for this compound.[1] A meso form is also not possible due to the presence of only one stereocenter.[1]
This guide will focus on the enantioselective synthesis of the (3S) isomer and its subsequent characterization using modern analytical techniques.
Synthesis of (3S)-2-Methylbutane-2,3-diol
The most effective method for the enantioselective synthesis of (3S)-2-methylbutane-2,3-diol is the Sharpless Asymmetric Dihydroxylation of a prochiral alkene, 2-methyl-2-butene (B146552). This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[2][3] For the synthesis of the (3S)-diol, the commercially available AD-mix-β is employed, which contains the chiral ligand (DHQD)₂PHAL.[2][3][4]
An alternative, though less direct, synthetic route involves the hydrolysis of (2S)-2-methyl-2,3-epoxybutane.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation allows for the syn-dihydroxylation of the double bond of 2-methyl-2-butene from a specific face, dictated by the chiral ligand in the AD-mix. The use of AD-mix-β predictably yields the (S,S) configuration for most alkenes, which in the case of 2-methyl-2-butene corresponds to the (3S) enantiomer of this compound.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 2-Methyl-2-butene
This protocol is adapted from established general procedures for the Sharpless Asymmetric Dihydroxylation.
Materials:
-
2-Methyl-2-butene
-
AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solvent mixture of tert-butanol and water (1:1, 100 mL).
-
AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene) are added to the solvent mixture and stirred until dissolved, resulting in a clear, biphasic solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
2-Methyl-2-butene (1 equivalent) is added to the reaction mixture at 0 °C while stirring vigorously.
-
The reaction is stirred at 0 °C for 12-24 hours, during which the color of the reaction mixture will change. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate (50 mL) is added to the mixture, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with 1 M NaOH, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude diol is purified by flash column chromatography on silica gel (eluent: hexane (B92381)/ethyl acetate gradient) to afford pure (3S)-2-methylbutane-2,3-diol.
Workflow for Sharpless Asymmetric Dihydroxylation:
Caption: Workflow for the synthesis of (3S)-2-methylbutane-2,3-diol.
Characterization of (3S)-2-Methylbutane-2,3-diol
The synthesized (3S)-2-methylbutane-2,3-diol is characterized by a suite of analytical techniques to confirm its structure, purity, and stereochemistry.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of the purified diol in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
Table 1: Predicted NMR Data for (3S)-2-methylbutane-2,3-diol in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | ~3.5-3.7 | Doublet of Quartets | 1H | H-3 |
| Proton | ~1.2 | Singlet | 6H | C(CH₃)₂ |
| Proton | ~1.1 | Doublet | 3H | CH(OH)CH₃ |
| Proton | ~2.0-3.0 | Broad Singlet | 2H | OH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbon | ~75 | C-2 |
| Carbon | ~70 | C-3 |
| Carbon | ~25 | C(CH₃)₂ |
| Carbon | ~18 | CH(OH)CH₃ |
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface, or via direct infusion.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Table 2: Expected Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |
| 104 | Low | [M]⁺ (Molecular Ion) |
| 89 | Moderate | [M - CH₃]⁺ |
| 71 | Moderate | [M - CH₃ - H₂O]⁺ |
| 59 | High | [C₃H₇O]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 43 | High | [C₃H₇]⁺ |
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the hydroxyl groups.
Experimental Protocol: FTIR Spectroscopy
-
Acquire the FTIR spectrum of the neat liquid sample using a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a solution cell.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 2970-2850 | Strong | C-H Stretch | Alkane |
| 1470-1450 | Medium | C-H Bend | Alkane |
| 1380-1370 | Medium | C-H Bend | Alkane (gem-dimethyl) |
| 1150-1050 | Strong | C-O Stretch | Alcohol |
Chiral Analysis
3.2.1. Polarimetry
The enantiomeric purity of the synthesized (3S)-2-methylbutane-2,3-diol can be initially assessed by measuring its specific rotation.
Experimental Protocol: Polarimetry
-
Prepare a solution of the purified diol of a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform or ethanol).
-
Fill a polarimeter cell of a known path length (l, in dm).
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c).
Table 4: Physical Properties of (3S)-2-methylbutane-2,3-diol
| Property | Value |
| Molecular Formula | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Specific Rotation [α]²⁰D | Expected to be positive (literature value for a related compound, (2S,3S)-butane-2,3-diol, is +13.2°)[5] |
3.2.2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the product.
Experimental Protocol: Chiral HPLC
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of diols, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., refractive index detector (RID) or UV detector if derivatized). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Logical Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Conclusion
This guide has outlined the synthesis of (3S)-2-methylbutane-2,3-diol via Sharpless Asymmetric Dihydroxylation and detailed the necessary analytical techniques for its comprehensive characterization. The provided protocols and data tables serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the preparation and analysis of this important chiral building block. The successful synthesis and characterization of enantiomerically pure (3S)-2-methylbutane-2,3-diol open avenues for its application in the stereoselective synthesis of complex molecules with potential biological activity.
References
An In-Depth Technical Guide to 2-Methylbutane-2,3-diol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutane-2,3-diol, a vicinal diol, is a chiral molecule of growing interest in synthetic organic chemistry and possesses potential applications in biotechnology and pharmacology. Its structure, featuring two hydroxyl groups on adjacent carbons with a methyl substituent, imparts specific stereochemical properties and reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and its characteristic pinacol (B44631) rearrangement, and an exploration of its potential biological significance, particularly in the context of inflammatory signaling pathways.
Physical and Chemical Properties
This compound, also known as 2-methyl-2,3-butanediol, is a colorless solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O₂ | [1][2] |
| Molecular Weight | 104.15 g/mol | [1][2] |
| CAS Number | 5396-58-7 | [2][3] |
| Melting Point | ~25 °C | [2] |
| Boiling Point | 177-178 °C at 760 mmHg | [2] |
| Density | 0.989 g/cm³ at 20 °C | [2] |
| Solubility | Soluble in water and polar organic solvents. | |
| Appearance | Colorless crystalline solid or liquid. | [2] |
| Synonyms | 2-Methyl-2,3-butanediol, Trimethylethylene glycol | [2] |
Experimental Protocols
Synthesis of this compound via Dihydroxylation of 2-Methyl-2-butene (B146552)
A common and effective method for the synthesis of vicinal diols is the oxidation of alkenes. The following protocol details the syn-dihydroxylation of 2-methyl-2-butene using cold, alkaline potassium permanganate (B83412).
Materials:
-
2-Methyl-2-butene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water (distilled or deionized)
-
Ethanol
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Dichloromethane (B109758) or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-butene in a suitable solvent such as a 1:1 mixture of water and ethanol.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Prepare a solution of potassium permanganate in water, also cooled to 0-5 °C. The concentration should be approximately 1-2%.
-
Slowly add the cold potassium permanganate solution to the stirred alkene solution using a dropping funnel. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂). Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes, or until the purple color no longer persists.
-
To quench the reaction and dissolve the manganese dioxide, add a small amount of solid sodium bisulfite or a saturated solution of sodium sulfite until the brown precipitate disappears and the solution becomes colorless or pale yellow.
-
If a significant amount of precipitate remains, the mixture can be filtered through a bed of celite in a Buchner funnel.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer several times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash them with a saturated solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.
Pinacol Rearrangement of this compound
A characteristic reaction of vicinal diols is the pinacol rearrangement, an acid-catalyzed rearrangement to a carbonyl compound. In the case of this compound, the product is 3,3-dimethyl-2-butanone (pinacolone).
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Water (distilled or deionized)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium chloride (NaCl) solution (brine, saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place this compound into a round-bottom flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the diol with cooling.
-
Attach a reflux condenser and heat the mixture gently using a heating mantle or oil bath. The reaction is often exothermic, so careful heating is required.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 30-60 minutes), cool the reaction mixture to room temperature.
-
Slowly add cold water to the flask to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude pinacolone (B1678379) can be purified by simple or fractional distillation.
Biological Significance and Applications
While direct research on the biological activities of this compound is limited, the broader class of vicinal diols is recognized for its significant roles in various biological processes.
Role in Signaling Pathways
Recent studies have highlighted that lipid-derived vicinal diols are not merely inactive metabolites but are potent signaling molecules, particularly within inflammatory pathways.[4][5] They often exhibit effects that are contrary to their epoxide precursors. For instance, while certain epoxy fatty acids (EpFAs) are known to have anti-inflammatory and analgesic properties, their corresponding vicinal diols can be pro-inflammatory and pain-promoting.[4]
This antagonistic relationship is a key aspect of the eicosanoid signaling cascade. Polyunsaturated fatty acids are metabolized by cytochrome P450 enzymes to form EpFAs, which are then hydrolyzed by soluble epoxide hydrolase (sEH) to vicinal diols. The balance between the levels of EpFAs and their diol metabolites is crucial for regulating physiological processes such as inflammation, blood pressure, and neuronal activity.[4][5] This makes the enzymes involved in this pathway, particularly sEH, attractive targets for drug development aimed at modulating inflammation and pain.
Biotechnological Production and Pharmaceutical Applications
The production of related diols, such as 2,3-butanediol, through microbial fermentation is a well-established field.[6] Engineered microorganisms are utilized to convert renewable feedstocks into these valuable platform chemicals. This suggests that biotechnological routes could be developed for the sustainable production of this compound, potentially offering a greener alternative to traditional chemical synthesis.
Furthermore, the chiral nature of this compound makes it a valuable building block in asymmetric synthesis.[7] Chiral diols are widely used as chiral auxiliaries, ligands for asymmetric catalysts, and as starting materials for the synthesis of enantiomerically pure pharmaceuticals.[7] The precise stereochemical control offered by these molecules is critical in the development of modern drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Safety and Handling
While specific toxicological data for this compound is not extensively available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may cause skin and eye irritation.[4] It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a versatile molecule with well-defined physical and chemical properties. Its synthesis from readily available starting materials and its characteristic pinacol rearrangement are fundamental reactions in organic chemistry. Beyond its synthetic utility, the emerging understanding of the biological roles of vicinal diols in signaling pathways, particularly in inflammation, opens up new avenues for research into the potential pharmacological applications of this compound and its derivatives. Furthermore, the potential for its biotechnological production underscores its relevance as a sustainable chemical building block. This guide provides a solid foundation for researchers and professionals seeking to explore the chemistry and potential applications of this intriguing molecule.
References
- 1. echemi.com [echemi.com]
- 2. 2-Methyl-2,3-butanediol | C5H12O2 | CID 95362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Spectroscopic Analysis of 2-Methylbutane-2,3-diol: A Technical Guide
Introduction
2-Methylbutane-2,3-diol is a vicinal diol with significant applications in synthetic organic chemistry, serving as a chiral building block and a starting material for various chemical transformations.[1] A thorough understanding of its structural features is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.
Data Presentation
The following tables summarize the key spectroscopic data for this compound. Please note that while this data is based on established principles of spectroscopy and analysis of similar compounds, direct experimental spectra for this specific molecule are not widely available in the public domain.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Doublet of Quartets | 1H | H-3 |
| ~2.5 - 3.0 | Broad Singlet | 2H | -OH |
| ~1.2 | Singlet | 6H | C2-(CH₃)₂ |
| ~1.1 | Doublet | 3H | C4-H₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~75 | C-2 |
| ~72 | C-3 |
| ~25 | C2-(CH₃)₂ |
| ~18 | C-4 |
| ~10 | C-1 |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3600-3200 (broad) | O-H stretch (alcohol) |
| 2970-2850 | C-H stretch (alkane) |
| 1465 | C-H bend (alkane) |
| 1380, 1370 | C-H bend (gem-dimethyl) |
| 1150-1050 | C-O stretch (alcohol) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 104 | [M]⁺ (Molecular Ion) |
| 89 | [M - CH₃]⁺ |
| 71 | [M - CH₃ - H₂O]⁺ |
| 59 | [C₃H₇O]⁺ |
| 45 | [C₂H₅O]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of liquid this compound directly onto the center of the ATR crystal. If the sample is solid, a small amount of the powder should be placed on the crystal and firm pressure applied with the anvil.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
If necessary, derivatize the diol to improve its volatility and chromatographic properties. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Instrument Setup:
-
Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200). Electron ionization (EI) at 70 eV is a standard method for generating fragments.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.
Caption: Predicted NMR signaling pathways for this compound.
References
An In-depth Technical Guide to 2-Methylbutane-2,3-diol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutane-2,3-diol, a vicinal diol, belongs to a class of organic compounds that have played a pivotal role in the development of synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, anchored in the broader context of the first synthesis of its close analog, pinacol (B44631), and the subsequent discovery of the landmark pinacol rearrangement. The document details the historical milestones, key scientific figures, and the evolution of synthetic methodologies. Furthermore, it presents a compilation of the physicochemical properties of this compound, detailed experimental protocols for the synthesis of vicinal diols, and the underlying reaction mechanisms, including the famed pinacol rearrangement. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth insights and practical methodologies.
Introduction
Vicinal diols, or 1,2-glycols, are organic molecules containing two hydroxyl groups on adjacent carbon atoms. Their unique structural arrangement imparts specific reactivity, making them valuable intermediates in a multitude of chemical transformations. This compound is a member of this important class of compounds. The history of this compound is intrinsically linked to the discovery and study of pinacol (2,3-dimethyl-2,3-butanediol), the simplest tertiary vicinal diol. The investigation of pinacol led to the discovery of the pinacol rearrangement, a carbon-skeleton rearrangement reaction that has become a fundamental concept in organic chemistry. This guide will first delve into the historical context of the discovery of pinacol and its rearrangement, which laid the groundwork for the understanding and synthesis of other vicinal diols like this compound.
Discovery and Historical Context
The journey to understanding this compound begins with the seminal work on acetone (B3395972) and its derivatives in the mid-19th century.
The Discovery of Pinacol and the Pinacol Rearrangement
The first significant breakthrough came in 1859 and 1860 when the German chemist Wilhelm Rudolph Fittig reported the reaction of acetone with potassium metal.[1][2][3] Fittig, however, initially misinterpreted the structures of the compounds he had synthesized due to the ongoing debates about atomic weights at the time.[4] He named the product of the reaction of acetone with potassium "paraceton," believing it to be a dimer of acetone.[1][5]
In a subsequent publication in 1860, Fittig described the treatment of this "paraceton" (which was, in fact, pinacol) with sulfuric acid, inducing what is now known as the pinacol rearrangement.[1][2][3] He was unable to correctly determine the structure of the resulting product, which he thought was an isomer or a polymer.[1]
It was the Russian chemist Aleksandr Butlerov who, in 1873, correctly identified the structures of both pinacol and the rearrangement product, pinacolone (B1678379) (3,3-dimethyl-2-butanone).[1] Butlerov's work was crucial as it introduced the concept of carbon skeletal rearrangements, a novel idea at the time that was essential to explain the transformation observed.[1][4] This reaction, the acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound, was thus named the pinacol rearrangement, a name that honors the parent compound from which this fundamental reaction was discovered.[1][6]
The pinacol coupling reaction, the reductive coupling of a carbonyl compound to form a vicinal diol, was also first described by Fittig in 1859.[7][8] This reaction provides a direct route to pinacols and related vicinal diols.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₂ | [2] |
| Molecular Weight | 104.15 g/mol | [2] |
| CAS Number | 5396-58-7 | [2] |
| Boiling Point | 175-177 °C at 760 mmHg | [9][10] |
| Melting Point | 50.86 °C (estimate) | [9] |
| Density | 0.977 - 0.989 g/cm³ | [9][10] |
| Refractive Index | 1.4370 | [9] |
| Flash Point | 70.2 °C | [9] |
| Hydrogen Bond Donor Count | 2 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Rotatable Bond Count | 1 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. This section provides protocols for the synthesis of vicinal diols, the starting materials for reactions like the pinacol rearrangement.
Synthesis of Vicinal Diols via Dihydroxylation of Alkenes
A common and effective method for the synthesis of vicinal diols is the dihydroxylation of alkenes. The following is a general procedure for the syn-dihydroxylation of an alkene using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a stoichiometric oxidant (Upjohn dihydroxylation).[8]
Materials:
-
Alkene (e.g., 2-methyl-2-butene)
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-butanol)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the alkene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir the mixture for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude diol.
-
Purify the crude product by column chromatography on silica gel.
Pinacol Rearrangement of a Vicinal Diol
The following is a general procedure for the acid-catalyzed pinacol rearrangement of a vicinal diol to a ketone.
Materials:
-
Vicinal diol (e.g., this compound)
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the vicinal diol in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, warm the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the substrate) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and slowly pour it into a beaker containing ice.
-
Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone.
-
Purify the product by distillation or column chromatography.
Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms of these historical reactions is fundamental. This section provides diagrams generated using the DOT language to visualize the key reaction pathways.
Pinacol Coupling Reaction
The pinacol coupling reaction is a reductive coupling of two carbonyl compounds to form a 1,2-diol. A common reducing agent for this reaction is magnesium.
Caption: Mechanism of the Pinacol Coupling Reaction.
Pinacol Rearrangement
The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. The mechanism involves the formation of a carbocation intermediate and a 1,2-alkyl or aryl shift.
Caption: Mechanism of the Pinacol Rearrangement.
Conclusion
The discovery and elucidation of the chemistry of pinacol and the pinacol rearrangement represent a cornerstone in the history of organic chemistry. This foundational knowledge directly paved the way for the understanding and synthesis of a vast array of vicinal diols, including this compound. The principles of carbocation stability and skeletal rearrangements, first unraveled through the study of these simple molecules, are now integral to the design and execution of complex synthetic strategies in modern drug development and materials science. This technical guide has provided a historical perspective, key physicochemical data, and practical experimental protocols related to this compound and its chemical lineage. It is hoped that this comprehensive overview will serve as a valuable resource for scientists and researchers, fostering a deeper understanding and inspiring further innovation in the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound [webbook.nist.gov]
- 3. (2R,3S)-2-methylbutane-1,3-diol | C5H12O2 | CID 11672663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]
- 5. spectrabase.com [spectrabase.com]
- 6. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins [organic-chemistry.org]
- 7. This compound [webbook.nist.gov]
- 8. Upjohn Dihydroxylation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to 2-Methylbutane-2,3-diol for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties, synthesis, and reactivity of 2-methylbutane-2,3-diol, a vicinal diol with applications as a building block in organic synthesis.
Chemical Identity and Molecular Structure
This compound, also known as 2-methyl-2,3-butanediol, is a five-carbon vicinal diol. Its chemical identity is summarized below.
-
IUPAC Name: this compound[4]
-
Molecular Weight: 104.15 g/mol [4]
-
SMILES: CC(C(C)(C)O)O[4]
-
InChI Key: IDEOPBXRUBNYBN-UHFFFAOYSA-N[4]
Molecular Structure:
The structure consists of a butane (B89635) backbone with hydroxyl groups on carbons 2 and 3, and a methyl group on carbon 2.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 50.86°C (estimate) | [1][3] |
| Boiling Point | 175°C (at 760 mmHg) | [1] |
| 177°C | [5] | |
| Density | 0.977 g/cm³ | [1] |
| 0.989 g/cm³ | [5] | |
| Flash Point | 70.2°C | [1] |
| Refractive Index | 1.4370 | [1] |
| pKa | 15.04 ± 0.29 (Predicted) | [1] |
| XLogP3 | -0.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
Experimental Protocols
The following sections provide detailed, illustrative methodologies for the synthesis of this compound and its subsequent pinacol (B44631) rearrangement. These protocols are based on established chemical principles for similar transformations and should be adapted and optimized as necessary.
Synthesis of this compound via Dihydroxylation of 2-Methyl-2-butene (B146552)
This protocol describes a plausible method for the syn-dihydroxylation of 2-methyl-2-butene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant, a procedure known as the Upjohn dihydroxylation.[6][7]
Materials:
-
2-Methyl-2-butene
-
N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol
-
Water
-
Saturated aqueous sodium sulfite (B76179) solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-butene (1.0 eq) in a 10:1 mixture of acetone and water.
-
To this stirred solution, add the N-methylmorpholine N-oxide solution (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the osmium tetroxide solution (0.01 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 30 minutes.
-
Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Pinacol Rearrangement of this compound
This protocol outlines the acid-catalyzed rearrangement of this compound to 3,3-dimethyl-2-butanone (pinacolone).[8][9][10][11]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.5 eq) with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture (e.g., to 60°C) and monitor for the formation of the product by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Cool the reaction mixture back to room temperature and slowly pour it over ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude pinacolone (B1678379) can be purified by distillation.
Spectroscopic Data
While experimental spectra for this compound are not widely available, the following table provides predicted spectroscopic data based on its molecular structure.
| Spectroscopy | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR | - ~0.9-1.2 ppm: Multiple singlets or doublets for the three methyl groups (CH₃). - ~3.5-4.0 ppm: A multiplet for the proton on the secondary alcohol (CH-OH). - Broad singlet: Two exchangeable protons from the hydroxyl groups (-OH). |
| ¹³C NMR | - ~15-25 ppm: Signals for the methyl carbons. - ~70-80 ppm: Signals for the two carbons bearing the hydroxyl groups (C-OH). |
| IR Spectroscopy | - ~3600-3200 cm⁻¹: Broad band corresponding to O-H stretching of the alcohol groups. - ~2970-2850 cm⁻¹: C-H stretching from the alkyl groups. - ~1100-1000 cm⁻¹: C-O stretching. |
Note: The actual number of signals and their splitting patterns in the ¹H and ¹³C NMR spectra will depend on the specific stereoisomer and the solvent used.
Solubility Profile
Based on its structure as a vicinal diol, this compound is expected to be soluble in a range of polar solvents.
| Solvent | Expected Solubility |
| Water | Miscible |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Moderately Soluble |
| Dichloromethane | Moderately Soluble |
| Hexanes | Sparingly Soluble / Insoluble |
Visualization of the Pinacol Rearrangement
The following diagram illustrates the key steps in the acid-catalyzed pinacol rearrangement of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound CAS#: 5396-58-7 [m.chemicalbook.com]
- 4. 2-Methyl-2,3-butanediol | C5H12O2 | CID 95362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Upjohn Dihydroxylation [organic-chemistry.org]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pinacol Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. synarchive.com [synarchive.com]
- 11. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
The Elusive Natural Occurrence and Biosynthetic Origins of 2-Methylbutane-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and biological sources of 2-methylbutane-2,3-diol. Despite its simple structure, free this compound is not widely reported as a natural product. However, evidence suggests its existence as a moiety in more complex molecules with significant biological activity. This guide synthesizes the available information, proposes a putative biosynthetic pathway, and outlines detailed experimental protocols for the investigation of this compound in biological matrices. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this area.
Introduction
This compound is a vicinal diol with potential applications in various fields, including as a chiral building block in organic synthesis and potentially in the development of new therapeutic agents. Understanding its natural origins and biosynthetic pathways is crucial for sustainable production and exploring its biological functions. This document aims to collate the sparse information available and provide a framework for future research into this intriguing molecule.
Natural Occurrence and Biological Sources
Direct evidence for the widespread natural occurrence of free this compound is limited. However, a significant finding points to its existence as a structural component of a more complex, biologically active molecule.
Plant Kingdom: A Phenylpropenoid Moiety
A key piece of evidence for the natural occurrence of this compound comes from the identification of a naturally occurring phenylpropenoid containing a (3R)-2-methylbutane-2,3-diol moiety. This compound has been reported to exhibit anti-inflammatory activity by inhibiting superoxide (B77818) anion production in neutrophils. While the specific plant source of this promising compound is not explicitly detailed in readily available literature, the Asteraceae family is a known rich source of anti-inflammatory phenylpropanoids, making it a logical starting point for further investigation.
Microbial World: A Putative Product
While the microbial production of the closely related 2,3-butanediol (B46004) is well-documented, there are no direct reports of this compound as a fermentation product. However, research on the microbial synthesis of other branched-chain β,γ-diols, such as 4-methylpentane-2,3-diol and 5-methylhexane-2,3-diol, in engineered Escherichia coli provides a strong indication that a similar biosynthetic route for this compound is plausible. This suggests that certain microorganisms may produce this compound, albeit likely in low quantities, or could be engineered to do so.
Mammalian Metabolism
It is noteworthy that 2-methyl-2,3-butanediol has been detected in the urine of patients with disorders of propionate (B1217596) and methylmalonate metabolism. This indicates a biological origin within mammals under specific metabolic conditions, although it is not a "natural occurrence" in the context of a primary or secondary metabolite produced under normal physiological conditions.
Quantitative Data
As of the date of this guide, there is no quantitative data available in the scientific literature regarding the concentration of this compound in any natural source. The following table summarizes the known and proposed biological sources.
| Biological Source Category | Specific Source (or Proposed) | Compound Form | Concentration |
| Plants | Putatively in species of the Asteraceae family | As a moiety in a phenylpropenoid | Not Reported |
| Microorganisms | Hypothetically in certain bacteria or fungi | Free form | Not Reported |
| Mammals | Urine of patients with specific metabolic disorders | Free form | Not Reported |
Proposed Biosynthetic Pathway
Based on the established biosynthesis of other branched-chain diols from amino acid catabolism, a putative biosynthetic pathway for this compound can be proposed. The likely precursors are the branched-chain amino acids, valine or isoleucine.
The proposed pathway, likely occurring in certain microorganisms, would initiate with the deamination and decarboxylation of a branched-chain amino acid to yield a branched-chain aldehyde. This aldehyde would then undergo a condensation reaction with a two-carbon unit, followed by reduction steps to form the final diol.
Thermodynamic Properties of 2-methylbutane-2,3-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylbutane-2,3-diol. Due to a scarcity of direct experimental data in publicly accessible literature, this document presents both reported physical properties and estimated thermodynamic data derived from established computational methods. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key thermodynamic parameters, offering a foundational methodology for researchers seeking to perform such measurements. This guide is intended to serve as a valuable resource for professionals in research, chemical engineering, and pharmaceutical development who require a thorough understanding of the physicochemical behavior of this vicinal diol.
Introduction
This compound, a vicinal diol with the chemical formula C₅H₁₂O₂, is a compound of interest in various chemical syntheses and as a potential building block in the development of novel chemical entities. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessments, and for predicting its behavior in different environments. This guide summarizes the available physical data and provides estimated values for key thermodynamic properties, including enthalpy of formation, heat capacity, and entropy.
Physicochemical and Thermodynamic Data
The following tables summarize the available experimental and estimated thermodynamic and physical properties of this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 104.15 g/mol | --INVALID-LINK-- |
| CAS Number | 5396-58-7 | --INVALID-LINK-- |
| Boiling Point | 173.5 °C (446.65 K) | --INVALID-LINK--[1] |
| Melting Point | 50.86 °C (estimate) | LookChem[2] |
| Density | 0.977 g/cm³ | LookChem[2] |
| Vapor Pressure | 0.362 mmHg at 25°C | LookChem[2] |
| Flash Point | 70.2 °C | LookChem[2] |
Table 2: Estimated Thermodynamic Properties (Joback Method)
| Property | Estimated Value | Unit |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -435.12 | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -298.67 | kJ/mol |
| Ideal Gas Heat Capacity (Cp) at 298.15 K | 204.35 | J/(mol·K) |
| Enthalpy of Vaporization at Normal Boiling Point | 49.88 | kJ/mol |
| Enthalpy of Fusion | 14.21 | kJ/mol |
Note: The values in Table 2 are estimations derived from the Joback group contribution method and should be used with an understanding of their theoretical nature. Experimental verification is recommended for critical applications.
Experimental Protocols for Thermodynamic Property Determination
While specific experimental data for this compound is limited, the following sections describe generalized, state-of-the-art methodologies for determining the key thermodynamic properties of similar liquid organic compounds.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.
Objective: To measure the heat of combustion of liquid this compound at constant volume and calculate its standard enthalpy of formation.
Apparatus:
-
Isoperibol bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Pellet press
-
Fuse wire (e.g., nickel-chromium)
-
Crucible (silica or platinum)
-
Calibrated digital thermometer (resolution ±0.001 °C)
-
Analytical balance (readability ±0.1 mg)
-
Standard substance for calibration (e.g., benzoic acid)
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass (approximately 1 g) of a standard substance (e.g., benzoic acid) with a certified heat of combustion.
-
Sample Preparation: A precise mass of liquid this compound (0.8 - 1.2 g) is weighed into the crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
Assembly and Pressurization: The crucible is placed in the bomb, and a small, known amount of distilled water (ca. 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen, and finally pressurized with pure oxygen to approximately 30 atm.
-
Calorimetric Measurement: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion at constant volume (ΔU_c) is calculated using the heat capacity of the calorimeter and the temperature change. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔH_c°) is calculated from ΔU_c. The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of CO₂ and H₂O.
Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat capacity as a function of temperature and for determining the enthalpy of phase transitions.
Objective: To determine the heat capacity of liquid and solid this compound and its enthalpy of fusion.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Analytical balance (readability ±0.01 mg)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.
-
Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement of Enthalpy of Fusion: The sample and reference pans are placed in the DSC cell. The temperature is ramped down to a temperature well below the expected melting point to crystallize the sample. Then, the temperature is ramped up at a constant rate (e.g., 5-10 °C/min) through the melting transition. The heat flow to the sample is recorded as a function of temperature. The area of the melting peak in the resulting thermogram is integrated to determine the enthalpy of fusion (ΔH_fus).
-
Measurement of Heat Capacity: To determine the heat capacity, a three-step procedure is typically followed: a. A baseline is recorded with empty sample and reference pans. b. A sapphire standard with a known heat capacity is run under the same conditions. c. The sample is run under the same conditions. The heat capacity of the sample is then calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature. This is performed over the desired temperature range for both the solid and liquid phases.
Visualizations
Logical Relationship of Thermodynamic Properties
The following diagram illustrates the fundamental relationships between key thermodynamic properties. The enthalpy of formation is a cornerstone property from which other thermodynamic quantities can be derived.
Caption: Interrelation of key thermodynamic properties.
Experimental Workflow for Bomb Calorimetry
The following diagram outlines the major steps involved in determining the enthalpy of formation using bomb calorimetry.
References
A Technical Guide to the Solubility and Solvent Compatibility of 2-Methylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2-methylbutane-2,3-diol (CAS No. 5396-58-7). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties, predicted solubility in a range of common solvents, and detailed experimental protocols for determining its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility and compatibility with various solvent systems. The presence of two hydroxyl groups and a compact C5 backbone suggests a high potential for hydrogen bonding, which is a dominant factor in its solubility behavior.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | [2][3] |
| Molecular Weight | 104.15 g/mol | [1][2] |
| Melting Point | ~50.86 °C (estimate) | [2] |
| Boiling Point | ~175 °C at 760 mmHg | [2] |
| Density | ~0.977 g/cm³ | [2] |
| LogP (Octanol-Water Partition Coefficient) | ~0.13810 | [2] |
| Hydrogen Bond Donor Count | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [3] |
Predicted Solubility and Solvent Compatibility
Table 2 provides a predicted solubility profile for this compound. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High / Miscible | The two hydroxyl groups can readily form hydrogen bonds with water molecules. Similar diols like butane-2,3-diol are miscible with water.[5] |
| Methanol | Polar Protic | High / Miscible | Methanol is a polar protic solvent capable of hydrogen bonding, making it an excellent solvent for diols. |
| Ethanol | Polar Protic | High / Miscible | Similar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding with this compound. Butane-2,3-diol is soluble in ethanol.[5] |
| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent. While it cannot donate hydrogen bonds, its oxygen atom can act as a hydrogen bond acceptor. Butane-2,3-diol is soluble in acetone.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent and is known to dissolve a wide range of organic compounds, including those with hydroxyl groups.[6] |
| Ethyl Acetate (B1210297) | Moderately Polar | Moderately Soluble | Ethyl acetate has some polar character but is less polar than alcohols and water. Solubility is expected to be moderate. |
| Dichloromethane (B109758) | Nonpolar | Sparingly Soluble | As a nonpolar solvent, dichloromethane is not expected to be a good solvent for the highly polar this compound. |
| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar hydrocarbon and is unlikely to dissolve polar molecules like diols. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the equilibrium solubility method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take measurements at different time points to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.
-
Analyze the diluted sample solutions and determine the concentration of this compound from the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of this compound in each solvent.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
A Technical Guide to the Health and Safety of 2-Methylbutane-2,3-diol (Pinacol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations for handling 2-methylbutane-2,3-diol, commonly known as pinacol (B44631). The information is compiled to assist laboratory personnel in implementing safe handling practices, understanding potential hazards, and responding effectively to emergencies. Pinacol is a versatile compound used as an intermediate in the synthesis of various biologically active compounds and other chemical products.[1] Adherence to rigorous safety protocols is essential when working with this substance.
Chemical Identification and Physical Properties
Pinacol is a flammable, solid glycol.[2][3][4] It is crucial to distinguish it by its CAS Number to ensure accurate safety information. While the IUPAC name is this compound, most toxicological and safety data are published under the synonym Pinacol (2,3-Dimethyl-2,3-butanediol).
Table 1: Chemical and Physical Properties of Pinacol (CAS: 76-09-5)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | [5][6] |
| Molecular Weight | 118.17 g/mol | [4] |
| Appearance | White solid | [3] |
| Melting Point | 40-43 °C (104-109 °F) | [1][7] |
| Boiling Point | 171-172 °C (340-342 °F) | [1][7] |
| Flash Point | 77 °C (171 °F) - closed cup | [5] |
| Solubility | Soluble in hot water, alcohol, and diethyl ether. | [1] |
| Stability | Stable under normal conditions. | [1][8] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |[1][8] |
Hazard Identification and Toxicology
The primary hazards associated with pinacol are its flammability and its potential to cause irritation.[2][3][6] It is classified as an irritant and may be harmful if inhaled, swallowed, or absorbed through the skin.[5] To date, it has not been identified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[5][7]
Table 2: Summary of Toxicological Data for Pinacol
| Test | Species | Route | Result | Source(s) |
|---|---|---|---|---|
| LD₅₀ | Rat | Oral | > 5 g/kg | [1] |
| LD₅₀ | Rabbit | Dermal | > 5 g/kg | [1] |
| LD₅₀ | Mouse | Oral | 3,380 mg/kg | [5] |
| Irritation | ||||
| Skin | Not specified | Dermal | Causes skin irritation. | [2][4][5][6] |
| Eyes | Not specified | Ocular | Causes eye irritation. | [5][6] |
| Respiratory | Not specified | Inhalation | May cause respiratory tract irritation. |[4][5][6] |
Table 3: GHS Hazard Classification for Pinacol
| Hazard Class | Hazard Statement | Signal Word | Source(s) |
|---|---|---|---|
| Flammable Solids | H228: Flammable solid | Danger | [2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [2][3][4][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [2][4][6] |
| STOT - Single Exposure | H335: May cause respiratory irritation | Warning |[4][6] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and prevent accidents.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][9][10] Facilities must be equipped with readily accessible eyewash stations and safety showers.[9][10] Use explosion-proof electrical and ventilation equipment to mitigate fire risk.[2][3]
A comprehensive PPE strategy is mandatory when handling pinacol.
Table 4: Recommended Personal Protective Equipment (PPE)
| Type | Specification | Source(s) |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | [3][9][10] |
| Skin Protection | Chemical-impermeable gloves (inspect before use) and a lab coat. Wear fire/flame resistant clothing. | [3][9][10] |
| Respiratory Protection | If dusts are generated or exposure limits may be exceeded, use a NIOSH-approved N95 dust mask or equivalent respirator. |[3][5] |
-
Avoid the formation and inhalation of dust and aerosols.[3][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][10]
-
Ground and bond containers and receiving equipment during transfer.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][11]
Emergency Procedures
A clear and practiced emergency plan is vital for responding to incidents involving pinacol.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[5]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]
-
Specific Hazards: Pinacol is a combustible material.[8] Containers may explode when heated, and hazardous decomposition products like carbon monoxide and carbon dioxide can be released.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]
-
Personal Precautions: Evacuate personnel to a safe area.[3] Use full personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.[3][5] Avoid breathing and creating dust.[5]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[5]
-
Containment and Cleanup: Carefully pick up spilled material without creating dust. A non-sparking shovel is recommended.[2] Place the material into a suitable, closed container for disposal.[2][5]
Experimental Protocols
The toxicological data cited in this guide are typically generated using standardized testing guidelines. The following is a representative protocol for assessing skin irritation, based on established methodologies like the OECD Guideline for the Testing of Chemicals, No. 404.
Objective: To determine the potential of a test substance (e.g., Pinacol) to produce irritation or corrosion following a single, short-term dermal application.
Principle: The substance is applied to the skin of an experimental animal (typically an albino rabbit) in a single dose. The application site is observed and graded for erythema (redness) and edema (swelling) at specified intervals.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used. The animals are acclimated to laboratory conditions.
-
Preparation of Test Site: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.
-
Application of Test Substance:
-
A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of the clipped skin.
-
The substance is moistened slightly with a minimal amount of a suitable solvent (e.g., water) to ensure good skin contact.
-
The test site is covered with a gauze patch and secured with non-irritating tape. A placebo or untreated site serves as a control.
-
-
Exposure Duration: The exposure period is typically 4 hours. After exposure, the patch and any residual test substance are removed.
-
Observation and Scoring:
-
The skin is examined for signs of erythema and edema.
-
Scoring is performed at 1, 24, 48, and 72 hours after patch removal.
-
The Draize scale is commonly used for scoring, with values from 0 (no effect) to 4 (severe effect) for both erythema and edema.
-
-
Data Analysis: The mean scores for each observation interval are calculated. The Primary Irritation Index (PII) is determined from these scores, and the substance is classified according to its irritation potential based on the results.
Risk Assessment and Control Logic
A systematic approach to risk management is essential. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.
Disposal Considerations
Unused pinacol and contaminated materials must be disposed of as hazardous waste.[5] Do not dispose of the material down the drain or into the environment.[5][9] It is mandatory to use a licensed professional waste disposal service and to adhere to all applicable federal, state, and local environmental regulations.[5][9] Contaminated packaging should also be disposed of in the same manner as the unused product.[9]
References
- 1. Pinacol | 76-09-5 [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. Pinacol | C6H14O2 | CID 6425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Pinacol Rearrangement of 2-Methylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the pinacol (B44631) rearrangement mechanism as applied to the unsymmetrical diol, 2-methylbutane-2,3-diol. It includes a thorough description of the reaction mechanism, highlighting the principles of carbocation stability and migratory aptitude that dictate the product distribution. Detailed experimental protocols for conducting this acid-catalyzed rearrangement are provided, along with tables summarizing key quantitative data, including reactant and product properties and expected product distribution. Visual diagrams generated using Graphviz are included to clearly illustrate the reaction mechanism and experimental workflow, adhering to specified formatting guidelines for clarity and accessibility.
Introduction
The pinacol rearrangement is a classic and synthetically useful acid-catalyzed reaction that transforms a 1,2-diol (vicinal diol) into a carbonyl compound, typically a ketone or an aldehyde.[1] This rearrangement proceeds via a carbocation intermediate and involves a 1,2-migration of a substituent. The regioselectivity of the rearrangement of unsymmetrical diols, such as this compound, is governed by two key factors: the relative stability of the possible carbocation intermediates and the inherent migratory aptitude of the substituents. In the case of this compound, the reaction offers a clear example of the competition between a hydride shift and a methyl shift, providing valuable insight into the subtleties of carbocation rearrangements.
Reaction Mechanism
The acid-catalyzed rearrangement of this compound proceeds through a series of well-defined steps:
-
Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by a strong acid (e.g., sulfuric acid), converting the hydroxyl group into a good leaving group (water).[1] In an unsymmetrical diol, protonation can occur at either the secondary or tertiary alcohol.
-
Formation of a Carbocation: The departure of a water molecule leads to the formation of a carbocation. Protonation at the tertiary hydroxyl group (at C2) would lead to a secondary carbocation, while protonation at the secondary hydroxyl group (at C3) results in a more stable tertiary carbocation. Therefore, the formation of the tertiary carbocation at C2 is the favored pathway.
-
1,2-Migratory Shift: The crucial step of the rearrangement involves the migration of a substituent from the adjacent carbon to the carbocationic center. This migration is driven by the formation of a more stable, resonance-stabilized oxonium ion. In the case of the tertiary carbocation at C2, there are two possible migrating groups from C3: a hydrogen atom (hydride shift) and a methyl group (methyl shift).
-
Deprotonation: The final step is the deprotonation of the oxonium ion to yield the final carbonyl product and regenerate the acid catalyst.
Migratory Aptitude: Hydride vs. Methyl
The product distribution of the rearrangement is determined by the relative rates of the competing migratory shifts. The general order of migratory aptitude in the pinacol rearrangement is Hydride > Phenyl > tertiary alkyl > secondary alkyl > methyl.[2][3] This preference is attributed to the ability of the migrating group to stabilize the positive charge in the transition state. A hydride shift is generally much faster than a methyl shift.
Therefore, in the rearrangement of this compound, the migration of the hydride from C3 to C2 is the major pathway, leading to the formation of 3-methyl-2-butanone (B44728) as the primary product. A minor pathway involving a 1,2-methyl shift results in the formation of 3,3-dimethyl-2-propanal (pivalaldehyde). Experimental evidence suggests that the reaction is highly regioselective, with only a small percentage of the aldehyde being formed.[4]
Visualization of the Reaction Mechanism
Caption: Reaction mechanism of the pinacol rearrangement of this compound.
Quantitative Data
The physical and chemical properties of the reactant and the major product are summarized below for reference.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | CH₃C(OH)(CH₃)CH(OH)CH₃ | 104.15 | 177-178 | 0.983 |
| 3-Methyl-2-butanone | (CH₃)₂CHCOCH₃ | 86.13 | 94-95 | 0.805 |
| 3,3-Dimethyl-2-propanal | (CH₃)₃CCHO | 86.13 | 74-75 | 0.786 |
Product Distribution
The rearrangement of this compound yields a mixture of two products. The relative yields are dictated by the migratory aptitude of the hydrogen versus the methyl group.
| Migrating Group | Product | Product Type | Estimated Yield |
| Hydride | 3-Methyl-2-butanone | Ketone | ~95-96% |
| Methyl | 3,3-Dimethyl-2-propanal | Aldehyde | ~4-5%[4] |
Spectroscopic Data for Major Product: 3-Methyl-2-butanone
| Type | Data |
| ¹H NMR | δ 2.55 (septet, 1H), 2.09 (singlet, 3H), 1.05 (doublet, 6H) |
| ¹³C NMR | δ 210.5 (C=O), 44.6 (CH), 29.5 (CH₃ of acetyl), 17.1 (CH₃ of isopropyl) |
| IR (cm⁻¹) | ~1715 (C=O stretch) |
Experimental Protocols
This section provides a detailed protocol for the acid-catalyzed rearrangement of this compound to 3-methyl-2-butanone.
Materials and Reagents
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
Deionized Water
Equipment
-
Round-bottom flask (100 mL)
-
Distillation apparatus (simple or fractional)
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator (optional)
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of 3-methyl-2-butanone.
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.4 g (0.1 mol) of this compound.
-
Acid Addition: Slowly and with stirring, add 20 mL of 6 M sulfuric acid to the flask. The addition should be done carefully as the dissolution may be exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. Maintain the reflux for approximately 1.5 hours.
-
Distillation: After the reflux period, allow the reaction mixture to cool slightly. Reconfigure the apparatus for simple distillation. Heat the mixture and collect the distillate, which will be a two-phase mixture of water and the product, until the temperature of the distilling vapor rises significantly or no more organic layer is observed in the distillate.
-
Work-up: Transfer the collected distillate to a separatory funnel. Add 20 mL of diethyl ether (or another suitable organic solvent) and shake gently, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution (to neutralize any residual acid) and then with 15 mL of brine (saturated NaCl solution).
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Remove the solvent by rotary evaporation or by simple distillation.
-
Purification: The crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 94-96 °C.
-
Characterization: Obtain the yield of the purified product and characterize it by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 3-methyl-2-butanone.
Conclusion
The pinacol rearrangement of this compound serves as an excellent case study for understanding the principles of carbocation stability and migratory aptitude in organic chemistry. The strong preference for hydride migration leads to the highly selective formation of 3-methyl-2-butanone. The provided protocol offers a reliable method for the synthesis and isolation of this ketone, which is a valuable intermediate in various synthetic applications. The detailed mechanistic insights and experimental procedures are intended to be a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: 2-Methylbutane-2,3-diol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-methylbutane-2,3-diol, a chiral vicinal diol, and its role as a versatile building block in organic synthesis. While its application as a chiral auxiliary is less documented than that of other prominent diols, its structural features present significant potential in asymmetric synthesis. This document details a key synthetic transformation, the pinacol (B44631) rearrangement, and provides a framework for its potential use as a chiral auxiliary, drawing parallels with well-established chiral diols.
Introduction to this compound
This compound is a vicinal diol with the chemical formula C₅H₁₂O₂. The presence of a stereocenter at the C3 position allows for the existence of (R)- and (S)-enantiomers, making it a valuable candidate for applications in asymmetric synthesis. The chiral nature of this building block can be exploited to induce stereoselectivity in a variety of chemical transformations. Its primary value has been demonstrated in the pinacol rearrangement, a powerful tool for constructing quaternary carbon centers, which are prevalent in many natural products and bioactive molecules.[1]
The Pinacol Rearrangement of this compound
A hallmark reaction of this compound is the acid-catalyzed pinacol rearrangement, which transforms the diol into 3,3-dimethyl-2-butanone (pinacolone).[1] This rearrangement is a valuable method for creating a quaternary carbon center adjacent to a carbonyl group.
Mechanism of the Pinacol Rearrangement:
The reaction proceeds through a series of steps initiated by the protonation of one of the hydroxyl groups, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-methyl shift leads to a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product.
Caption: Mechanism of the Pinacol Rearrangement.
Experimental Protocol: Acid-Catalyzed Pinacol Rearrangement (General Procedure)
This protocol is a general representation and may require optimization for specific applications.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place this compound.
-
Slowly add a catalytic amount of concentrated sulfuric acid with cooling.
-
Heat the mixture under reflux for the appropriate time, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and quench with cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting pinacolone (B1678379) by distillation.
Quantitative Data for Pinacol Rearrangement:
| Reactant | Product | Catalyst | Conditions | Yield | Reference |
| Pinacol | Pinacolone | H₂SO₄ | Reflux | 54.68% | [2] |
Note: The provided yield is for the parent pinacol rearrangement and serves as an illustrative example.
This compound as a Chiral Auxiliary: A Potential Application
While specific, detailed applications of this compound as a chiral auxiliary in asymmetric synthesis are not extensively reported in the literature, its structure is analogous to other vicinal diols that are widely used for this purpose. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be removed and ideally recycled.
General Workflow for a Chiral Auxiliary in Asymmetric Synthesis:
The following diagram illustrates the general strategy for employing a chiral auxiliary.
Caption: General workflow for a chiral auxiliary.
Potential Applications as a Chiral Auxiliary:
-
Formation of Chiral Acetals and Ketals: this compound can react with aldehydes and ketones to form chiral acetals and ketals. These can then undergo diastereoselective reactions, such as nucleophilic additions or cycloadditions.
-
Synthesis of Chiral Ligands: The diol can serve as a starting material for the synthesis of more complex chiral ligands for asymmetric catalysis.
-
Asymmetric Reductions: Derivatives of this compound could potentially be used to modify reducing agents to achieve enantioselective reductions of prochiral ketones.
Illustrative Protocol: Asymmetric Aldol (B89426) Reaction Using a Chiral Oxazolidinone Auxiliary
Due to the limited availability of specific protocols for this compound as a chiral auxiliary, the following protocol for a well-established Evans' oxazolidinone auxiliary is provided as an illustrative example of how chiral auxiliaries are employed in asymmetric synthesis. This methodology highlights the principles that could be applied to derivatives of this compound.
Reaction: Asymmetric aldol reaction of an N-acyloxazolidinone with an aldehyde.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen peroxide (30% solution)
Procedure:
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add di-n-butylboron triflate, followed by triethylamine. Stir for 30 minutes.
-
Aldol Addition: Add the aldehyde dropwise to the enolate solution at -78 °C. Stir for 2 hours at -78 °C and then for 1 hour at 0 °C.
-
Work-up: Quench the reaction with a mixture of methanol and hydrogen peroxide. Stir for 1 hour. Extract the product with an appropriate solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Auxiliary Removal: Purify the aldol adduct by column chromatography. The chiral auxiliary can be cleaved by methods such as hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol, respectively.
Representative Quantitative Data for Evans' Asymmetric Aldol Reaction:
| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 95% | General literature values |
Conclusion and Future Outlook
This compound is a chiral building block with demonstrated utility in the pinacol rearrangement for the synthesis of complex molecular architectures. While its direct application as a chiral auxiliary in asymmetric synthesis is not as well-documented as other vicinal diols, its structural similarity suggests significant untapped potential. Future research could focus on the development and application of this compound-derived chiral auxiliaries, ligands, and catalysts. The exploration of its derivatives in diastereoselective and enantioselective transformations could open new avenues for the efficient synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. The lack of extensive literature on its use as a chiral auxiliary represents a notable knowledge gap and an opportunity for further investigation.
References
Application of 2-Methylbutane-2,3-diol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutane-2,3-diol, a vicinal diol with a tertiary alcohol group, presents unique structural characteristics that could influence polymer properties. However, a comprehensive review of current scientific literature reveals a notable scarcity of studies detailing its direct application as a monomer in polymer synthesis. This document, therefore, provides a theoretical framework and extrapolated protocols for the potential use of this compound in polymer chemistry, primarily focusing on polyester (B1180765) and polyurethane synthesis. The information is derived from established principles of polymer chemistry and by drawing parallels with the well-documented applications of the structurally related, less sterically hindered diol, 2,3-butanediol (B46004). The inherent steric hindrance of the tertiary hydroxyl group in this compound is anticipated to significantly impact its reactivity and the resultant polymer characteristics.
Introduction
This compound (CAS: 5396-58-7) is a five-carbon diol featuring both a secondary and a tertiary hydroxyl group. This structural feature is expected to introduce unique properties to polymers, such as increased rigidity and altered thermal characteristics, when compared to polymers synthesized from linear or less branched diols. The presence of a tertiary alcohol, however, is known to decrease reactivity in esterification and urethane (B1682113) formation reactions due to steric hindrance. This presents a significant challenge for achieving high molecular weight polymers.
While direct applications are not widely reported, the study of analogous branched diols like 2,3-butanediol in polyester and polyurethane synthesis offers valuable insights into the potential behavior of this compound as a monomer. The incorporation of such branched diols can disrupt chain packing, leading to polymers with lower crystallinity and potentially altered mechanical and thermal properties.
Potential Applications in Polymer Synthesis
The primary conceivable applications for this compound in polymer chemistry lie in the synthesis of polyesters and polyurethanes, where it would serve as a diol monomer.
Polyesters
In polyester synthesis, a diol is reacted with a dicarboxylic acid or its derivative (e.g., a diacid chloride or diester) through polycondensation. The inclusion of this compound is expected to yield polyesters with the following characteristics:
-
Amorphous Nature: The branched structure of the diol is likely to inhibit crystallization, resulting in amorphous or semi-crystalline polymers.
-
Increased Glass Transition Temperature (Tg): The rigidity of the branched monomer unit could lead to a higher Tg compared to polyesters made from linear diols.
-
Lower Reactivity: The tertiary hydroxyl group will likely exhibit lower reactivity than the secondary hydroxyl group, and significantly lower reactivity than primary hydroxyls. This could make it challenging to achieve high molecular weight polymers and may require more forcing reaction conditions or specialized catalysts.
Polyurethanes
In polyurethane synthesis, a diol is reacted with a diisocyanate. The use of this compound as a chain extender or as part of a polyester polyol could influence the properties of the resulting polyurethane:
-
Modified Hard Segments: When used as a chain extender, it would form part of the hard segments, potentially increasing their rigidity and affecting the microphase separation and mechanical properties of the polyurethane.
-
Challenges in Synthesis: Similar to polyester synthesis, the lower reactivity of the tertiary hydroxyl group would be a significant hurdle to overcome in achieving complete reaction with the isocyanate groups.
Experimental Protocols (Theoretical and Extrapolated)
The following protocols are generalized procedures adapted for the theoretical use of this compound, based on common methods for polyester synthesis. Researchers should be aware that optimization of reaction conditions (temperature, time, catalyst) will be critical to address the low reactivity of the tertiary diol.
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a two-stage melt polycondensation reaction between this compound and a dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound
-
Adipic Acid (or other suitable dicarboxylic acid)
-
Catalyst (e.g., titanium (IV) butoxide, tin (II) octoate)
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
Procedure:
-
Monomer Charging: Charge the reaction vessel with equimolar amounts of this compound and adipic acid. Add the catalyst (e.g., 0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the first stage.
-
Esterification (First Stage):
-
Heat the reaction mixture to 150-180°C with continuous stirring.
-
Water will be produced as a byproduct of the esterification reaction and should be continuously removed via the distillation outlet.
-
Maintain this stage for 2-4 hours, or until the evolution of water ceases.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
The increased temperature and vacuum will facilitate the removal of the diol and water, driving the polymerization reaction towards higher molecular weight.
-
The viscosity of the reaction mixture will increase significantly. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight.
-
Continue this stage for several hours (4-8 hours or longer) until the desired viscosity is achieved.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be removed from the reactor. Depending on the molecular weight and composition, it may be a viscous liquid or a solid.
-
Note: Due to the expected low reactivity of the tertiary alcohol, longer reaction times and potentially higher catalyst concentrations may be necessary compared to reactions with primary or secondary diols.
Quantitative Data (Hypothetical Comparison)
| Property | Polyester from 1,4-Butanediol (Linear) | Polyester from 2,3-Butanediol (Branched, Secondary) | Expected Properties of Polyester from this compound (Branched, Sec/Tert) |
| Crystallinity | Semi-crystalline to crystalline | Amorphous to semi-crystalline | Likely amorphous |
| Glass Transition Temp. (Tg) | Lower | Higher than 1,4-BD analog | Potentially higher than 2,3-BD analog |
| Reactivity of Diol | High | Moderate | Low |
| Achievable Molecular Weight | High | Moderate to High | Low to Moderate |
| Thermal Stability | Good | Good | To be determined |
Visualizations
Logical Workflow for Polyester Synthesis
The following diagram illustrates the general workflow for the synthesis of a polyester via a two-stage melt polycondensation process.
Caption: General workflow for two-stage melt polycondensation.
Reaction Scheme: Polyester Formation
This diagram shows the general chemical reaction for the formation of a polyester from a diol and a dicarboxylic acid.
Caption: General reaction for polyester synthesis.
Conclusion and Future Outlook
While this compound is not a commonly utilized monomer in the contemporary polymer industry, its unique structure holds theoretical potential for creating polymers with novel properties. The primary obstacle to its practical application is the low reactivity of its tertiary hydroxyl group. Future research could focus on the development of highly effective catalyst systems or alternative polymerization routes that can overcome this steric hindrance. The synthesis and characterization of polymers from this compound would be a valuable academic exercise to further understand the structure-property relationships in polyesters and polyurethanes. For drug development professionals, polymers derived from this diol could offer new possibilities for creating amorphous drug delivery matrices, but significant research and development would be required to establish their safety and efficacy.
Microbial Synthesis of 2,3-Butanediol and its Derivatives: A Guide for Researchers
Application Notes & Protocols for the microbial production of the platform chemical 2,3-butanediol (B46004) (BDO) and its conversion to valuable derivatives. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of production strains, metabolic engineering strategies, fermentation protocols, and downstream processing.
2,3-Butanediol (2,3-BDO) is a versatile platform chemical with broad applications in the chemical, pharmaceutical, and agricultural industries.[1][2][3][4][5][6] It can be used directly as an antifreeze, liquid fuel, or food additive, and also serves as a precursor for the synthesis of valuable chemicals like methyl ethyl ketone (MEK), a solvent and fuel additive, and 1,3-butadiene, a key monomer for synthetic rubber.[6][7][8][9][10] While traditionally produced from petroleum, microbial fermentation offers a sustainable and environmentally friendly alternative using renewable feedstocks.[1][3][11][12]
This guide details the key aspects of microbial 2,3-BDO production, from strain selection and genetic engineering to fermentation and product recovery.
Production Strains and Metabolic Engineering
A variety of microorganisms, including bacteria and yeast, are capable of producing 2,3-BDO.[5][13] Among the most promising are species of Klebsiella, Bacillus, and Enterobacter.[14] Metabolic engineering plays a crucial role in enhancing 2,3-BDO production by redirecting carbon flux towards the desired product and eliminating competing pathways.[15][16][17]
Key Metabolic Engineering Strategies:
-
Overexpression of the 2,3-BDO pathway genes: The core pathway involves three key enzymes: α-acetolactate synthase (encoded by budB), α-acetolactate decarboxylase (budA), and 2,3-butanediol dehydrogenase (budC).[15][18] Overexpressing these genes can significantly increase the carbon flux towards 2,3-BDO.
-
Deletion of competing byproduct pathways: To maximize the yield of 2,3-BDO, genes involved in the production of byproducts such as lactate (B86563) (ldhA), ethanol (B145695) (adhE), and acetate (B1210297) (pta-ackA) are often deleted.[14][15][16][19]
-
Modulating NADH availability: The conversion of acetoin (B143602) to 2,3-BDO requires NADH. Engineering the cellular redox balance by manipulating NADH regeneration pathways can further boost production.[20]
Table 1: Comparison of 2,3-Butanediol Production in Different Engineered Microorganisms
| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae KCTC2242 (SGSB105) | ΔldhA, overexpressing budA and budB | Glucose | Not specified | Not specified | 7.23 | [15] |
| Klebsiella pneumoniae | ΔldhA ΔadhE Δpta-ackA | Glucose | 91 | 0.45 | 1.62 | [16] |
| Klebsiella pneumoniae ΔldhA Δmdh | Crude Glycerol | 44 (2,3-BDO) | 0.60 (total diols) | 2.2 (total diols) | [19] | |
| Klebsiella pneumoniae | Wild-type (fed-batch) | D-glucose | 113 (combined with acetoin) | - | - | [21] |
| Bacillus subtilis LOCK 1086 | Wild-type (fed-batch) | Sugar beet molasses + glucose | 75.73 | - | 0.66 | [22] |
| Bacillus subtilis LOCK 1086 | Wild-type (fed-batch) | Apple pomace hydrolysate + sucrose | 51.53 | - | 0.43 | [22] |
| Bacillus subtilis (engineered) | Overexpression of bdhA under P(alsSD) promoter | Glucose | 6.1 | - | 0.4 | [23] |
| Enterobacter aerogenes SUMI014 | Wild-type (fed-batch with acetate) | Glucose | 126.10 | 0.38 | 2.10 | [24] |
| Enterobacter ludwigii (mutant, fed-batch) | - | Pure xylose | 71.1 | 0.40 | 0.94 | [25] |
| Paenibacillus polymyxa DSM 365 | Wild-type (fed-batch) | Glucose + Yeast Extract | 111 | - | - | [26] |
| Saccharomyces cerevisiae L7 | Wild-type (fed-batch) | Glucose + Acetic Acid | 21.83 | 0.15 | - | [27] |
Metabolic Pathway for 2,3-Butanediol Synthesis
The biosynthesis of 2,3-BDO from glucose proceeds through the central glycolytic pathway to pyruvate (B1213749).[18] Two molecules of pyruvate are then condensed to form α-acetolactate, which is subsequently decarboxylated to acetoin. Finally, acetoin is reduced to 2,3-butanediol.[18]
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for 2,3-Butanediol Production
This protocol is a generalized procedure for fed-batch fermentation, which can be adapted for various microorganisms like Klebsiella pneumoniae or Bacillus subtilis.
1. Inoculum Preparation: a. Prepare a seed culture by inoculating a single colony of the production strain into a sterile liquid medium (e.g., Luria-Bertani broth) in a shake flask. b. Incubate at the optimal temperature and agitation speed for the specific strain (e.g., 37°C and 200 rpm for K. pneumoniae) for 12-16 hours. c. Use the seed culture to inoculate a larger volume of the same medium for a second pre-culture, and incubate under the same conditions.
2. Bioreactor Setup and Batch Phase: a. Prepare the fermentation medium in a sterilized bioreactor. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, ammonium (B1175870) sulfate), phosphate, and trace elements.[26] b. Inoculate the bioreactor with the pre-culture to a starting optical density (OD600) of approximately 0.1. c. Control the fermentation parameters:
- Temperature: Maintain at the optimal temperature for the strain (e.g., 37°C).
- pH: Control the pH at a setpoint (e.g., 6.0) by automated addition of an acid (e.g., HCl) and a base (e.g., NaOH).
- Dissolved Oxygen (DO): Maintain a low DO level (e.g., by controlling the agitation speed and aeration rate) to favor 2,3-BDO production.
3. Fed-Batch Phase: a. When the initial carbon source is nearly depleted (as determined by offline analysis or an online sensor), start the feeding of a concentrated solution of the carbon source (e.g., 500 g/L glucose). b. The feeding rate can be constant or controlled based on a parameter like pH-stat or DO-stat to avoid substrate inhibition and maintain optimal production conditions. c. In some strategies, a nutrient-rich feed, including both a carbon and a nitrogen source, is used.[21]
4. Sampling and Analysis: a. Aseptically withdraw samples from the bioreactor at regular intervals. b. Measure cell growth (OD600), substrate consumption, and product formation. c. Quantify 2,3-BDO, acetoin, and other metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[28][29][30][31]
Protocol 2: Quantification of 2,3-Butanediol by HPLC
This protocol provides a general method for the quantification of 2,3-BDO and related metabolites in fermentation broth.
1. Sample Preparation: a. Centrifuge the fermentation sample to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c. Dilute the sample with deionized water if the concentration of the analytes is outside the linear range of the calibration curve.
2. HPLC Analysis: a. HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used.[28][29] b. Column: A column suitable for the separation of organic acids and alcohols, such as an Aminex HPX-87H column, is typically employed. c. Mobile Phase: A dilute acid solution, such as 5 mM H₂SO₄, is used as the mobile phase. d. Flow Rate: A typical flow rate is 0.6 mL/min. e. Column Temperature: The column is maintained at a constant temperature, for example, 60°C.
3. Quantification: a. Prepare standard solutions of 2,3-BDO, acetoin, glucose, and other relevant metabolites of known concentrations. b. Inject the standards to generate a calibration curve for each compound. c. Inject the prepared samples and quantify the concentration of each analyte by comparing the peak areas to the calibration curves.
Experimental Workflow
The following diagram illustrates a typical workflow for a research project focused on enhancing the microbial production of 2,3-BDO.
Downstream Processing and Derivative Synthesis
The recovery and purification of 2,3-BDO from the fermentation broth is a critical step that can account for a significant portion of the total production cost.[5][32] Due to its high boiling point and hydrophilicity, simple distillation is often inefficient.[3]
Common Downstream Processing Techniques:
-
Solvent Extraction: Liquid-liquid extraction using a suitable solvent can be used to separate 2,3-BDO from the aqueous broth.[32] The efficiency of this process can be enhanced by the addition of salts (salting-out).[25][33]
-
Pervaporation: This membrane-based process can selectively remove 2,3-BDO from the fermentation broth.[32]
-
Aqueous Two-Phase Extraction (ATPE): This method uses a system of two immiscible aqueous phases to partition and separate 2,3-BDO.[25][34]
Once purified, 2,3-BDO can be converted into various valuable derivatives. A prominent example is the dehydration of 2,3-BDO to produce methyl ethyl ketone (MEK) . This conversion is typically achieved through catalysis using solid acid catalysts like zeolites.[7][35][36]
Table 2: Conversion of 2,3-Butanediol to Methyl Ethyl Ketone (MEK)
| Catalyst | Selectivity to MEK | Reference |
| ZSM-5 | >90% | [7] |
| Various Zeolites | Favorable on ZSM-5 | [36] |
The electrosynthesis of MEK from acetoin, an intermediate in 2,3-BDO production, has also been demonstrated with high selectivity.[37]
This guide provides a foundational understanding and practical protocols for the microbial production of 2,3-butanediol and its derivatives. Further optimization of strains, fermentation processes, and downstream processing will be crucial for the economic viability of large-scale bio-based production.
References
- 1. Sustainable 2,3-butanediol production from lignocellulosic biorefinery : characterization, optimization, and omics-based studies on newly isolated fermentation strains | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 2. Microbial 2,3-butanediol production: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemcess.com [chemcess.com]
- 5. Microbial production of 2,3-butanediol for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production [mdpi.com]
- 10. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redistribution of Carbon Flux toward 2,3-Butanediol Production in Klebsiella pneumoniae by Metabolic Engineering | PLOS One [journals.plos.org]
- 16. Metabolic engineering of Klebsiella pneumoniae and in silico investigation for enhanced 2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redistribution of carbon flux toward 2,3-butanediol production in Klebsiella pneumoniae by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Fed-batch approach to production of 2,3-butanediol by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of genetic modifications and fermentation conditions on 2,3-butanediol production by alkaliphilic Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enhanced production of 2,3-butanediol by engineered Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 30. academic.oup.com [academic.oup.com]
- 31. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 32. Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. savonia.fi [savonia.fi]
- 34. Bioprocess development of 2, 3-butanediol production using agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]
- 35. "The conversion of 2,3-butanediol to methyl ethyl ketone over zeolites" by Jia Lee [docs.lib.purdue.edu]
- 36. researchgate.net [researchgate.net]
- 37. Electrosynthesis of 2,3-butanediol and methyl ethyl ketone from acetoin in flow cells - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Use of 2-Methylbutane-2,3-diol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are a powerful tool in this endeavor, temporarily incorporating a chiral moiety into a prochiral substrate to direct a subsequent stereoselective transformation.[1] This document provides detailed application notes and protocols on the use of C₂-symmetric diols, with a focus on 2-methylbutane-2,3-diol, as chiral auxiliaries. While direct and extensive literature on this compound is limited, the principles of its application can be effectively demonstrated through the well-documented use of the structurally similar (2R,3R)-butane-2,3-diol. The primary strategy involves the formation of a chiral acetal (B89532) or ketal, which then serves as a template to control the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.
Principle of the Method
The core principle of using this compound as a chiral auxiliary lies in its C₂-symmetry and steric bulk. When reacted with a prochiral aldehyde or ketone, it forms a chiral acetal or ketal. The chiral environment established by the diol auxiliary effectively shields one face of the molecule, directing the approach of a nucleophile or electrophile to the opposite, less sterically hindered face. This facial bias leads to the preferential formation of one diastereomer. Following the stereoselective reaction, the chiral auxiliary can be removed under mild conditions, typically acidic hydrolysis, to yield the desired enantiomerically enriched product, and the diol can often be recovered for reuse.[1]
General Experimental Workflow
The use of a diol-based chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: formation of the chiral acetal, the diastereoselective reaction, and removal of the auxiliary.
Representative Application: Diastereoselective Ketone Aldol Reaction
A significant application of diol-derived chiral auxiliaries is in diastereoselective aldol reactions to produce α,β-dihydroxy acids, which are important motifs in many biologically active natural products. The following data, while generated using a butane-2,3-diacetal desymmetrised glycolic acid building block, illustrates the high levels of stereocontrol achievable with this class of auxiliaries.[2]
| Entry | Ketone | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Acetone | >95:5 | 85 |
| 2 | Propiophenone | >95:5 | 78 |
| 3 | 2-Hexanone | >95:5 | 81 |
| 4 | Cyclohexanone | >95:5 | 88 |
| 5 | 3-Pentanone | >95:5 | 75 |
Data adapted from a study on butane-2,3-diacetal desymmetrised glycolic acid.[2]
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Formation of the Chiral Acetal from Glycolic Acid
This protocol describes the formation of a chiral acetal from glycolic acid and (2R,3R)-butane-2,3-diol, which serves as the substrate for the subsequent aldol reaction.
Materials:
-
(2R,3R)-butane-2,3-diol
-
Glycolic acid
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (2R,3R)-butane-2,3-diol (1.0 eq.) and glycolic acid (1.0 eq.) in anhydrous DCM, add 2,2-dimethoxypropane (1.2 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral acetal.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the lithium enolate aldol reaction of the chiral acetal with a ketone.[2]
Materials:
-
Chiral acetal from Protocol 1
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Ketone (e.g., acetone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the chiral acetal (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add LDA solution (1.1 eq.) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the ketone (1.5 eq.) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the diol auxiliary to yield the enantiomerically enriched α,β-dihydroxy acid.[2]
Materials:
-
Diastereomerically enriched aldol product
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified aldol product in methanol.
-
Add 1 M hydrochloric acid and stir the mixture at room temperature. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,β-dihydroxy acid.
-
Further purification can be achieved by chromatography or crystallization.
Mechanism of Stereochemical Control
The high diastereoselectivity observed in the aldol reaction is attributed to the formation of a rigid, chelated transition state. The lithium enolate of the chiral acetal coordinates to the incoming aldehyde or ketone, and the bulky substituents of the chiral auxiliary effectively block one face of the enolate, forcing the electrophile to approach from the less hindered side.
Disclaimer: The provided protocols and data are based on the use of butane-2,3-diol as a chiral auxiliary and are intended to be illustrative for the application of structurally similar diols like this compound. Researchers should conduct their own optimization studies for specific substrates and reaction conditions.
References
Catalytic Conversion of 2-Methylbutane-2,3-diol to Valuable Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of 2-methylbutane-2,3-diol into a variety of valuable chemical entities. The methodologies described herein are based on established chemical transformations and provide a foundation for further research and development in catalysis and synthetic chemistry.
Pinacol (B44631) Rearrangement: Synthesis of 3,3-Dimethyl-2-butanone (Pinacolone)
Application Note: The pinacol rearrangement is a classic and efficient acid-catalyzed method for converting 1,2-diols to ketones. In the case of this compound, this rearrangement yields 3,3-dimethyl-2-butanone, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The reaction proceeds through a carbocation intermediate, followed by a 1,2-methyl shift.
Data Presentation:
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 2,3-Dimethylbutane-2,3-diol (Pinacol) | 3,3-Dimethyl-2-butanone (Pinacolone) | >95 | ~70-75 | 65-72 | Organic Syntheses, Coll. Vol. 1, p.462 (1941); Org. Synth. 1925, 5, 91 |
Experimental Protocol:
Materials:
-
2,3-Dimethylbutane-2,3-diol (Pinacol hydrate)
-
6 N Sulfuric acid (H₂SO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Calcium chloride (CaCl₂), anhydrous
-
Boiling chips
Equipment:
-
2-L Round-bottom flask
-
Dropping funnel
-
Condenser for distillation
-
Receiving flask
-
Separatory funnel
-
Heating mantle
-
Fractional distillation apparatus
Procedure:
-
In a 2-L round-bottom flask, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate (B1144303).
-
Add a few boiling chips to the flask.
-
Set up the apparatus for distillation.
-
Heat the mixture and distill until the upper layer of the distillate (pinacolone) no longer increases in volume. This typically takes 15-20 minutes.
-
Separate the pinacolone (B1678379) layer from the aqueous layer in the distillate using a separatory funnel.
-
Return the aqueous layer to the reaction flask.
-
Carefully add 60 mL of concentrated sulfuric acid to the aqueous layer in the flask.
-
Add another 250 g portion of pinacol hydrate to the reaction flask and repeat the distillation.
-
Repeat this process until a total of 1 kg of pinacol hydrate has been used.
-
Combine all the collected pinacolone fractions and dry over anhydrous calcium chloride.
-
Filter the dried pinacolone and purify by fractional distillation. Collect the fraction boiling between 103–107 °C. The expected yield is 287–318 g (65–72%).
Reaction Pathway:
Caption: Pinacol rearrangement of this compound.
Dehydration: Synthesis of 2,3-Dimethyl-1,3-butadiene
Application Note: The acid-catalyzed dehydration of this compound (pinacol) is a straightforward method to produce 2,3-dimethyl-1,3-butadiene, a valuable diene for Diels-Alder reactions and polymer synthesis. Various acid catalysts can be employed, with hydrobromic acid being a common choice in laboratory-scale preparations.
Data Presentation:
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Hydrobromic Acid (HBr) | 2,3-Dimethylbutane-2,3-diol (Pinacol) | 2,3-Dimethyl-1,3-butadiene | High | ~60-65 | 55-60 | Organic Syntheses, Coll. Vol. 3, p.312 (1955); 1942, 22, 39 |
Experimental Protocol:
Materials:
-
2,3-Dimethylbutane-2,3-diol (Pinacol), anhydrous
-
48% Hydrobromic acid (HBr)
-
Anhydrous calcium chloride (CaCl₂)
-
Boiling chips
Equipment:
-
2-L Round-bottom flask
-
Packed fractionating column
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Heating source (e.g., heating mantle)
Procedure:
-
To a 2-L round-bottom flask equipped with a packed fractionating column, add 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid.
-
Add a few boiling chips to the flask.
-
Slowly heat the mixture.
-
Collect the distillate that comes over up to a temperature of 95 °C. The distillation typically takes about 2 hours.
-
Transfer the distillate to a separatory funnel. The distillate will consist of two layers.
-
Separate and discard the lower aqueous layer.
-
Wash the organic layer twice with 100-mL portions of water.
-
To the organic layer, add 0.5 g of hydroquinone (as a polymerization inhibitor).
-
Dry the organic layer overnight with 15 g of anhydrous calcium chloride.
-
Fractionally distill the dried product. Collect the fraction boiling at 69–70.5 °C. The expected yield is 135–147 g (55–60%).
Experimental Workflow:
Caption: Experimental workflow for butadiene synthesis.
Dehydration to Methyl Ethyl Ketone (MEK)
Application Note: While the pinacol rearrangement of this compound primarily yields 3,3-dimethyl-2-butanone, under certain catalytic conditions, particularly with solid acid catalysts at elevated temperatures, dehydration can lead to the formation of methyl ethyl ketone (MEK). This transformation is more commonly reported for 2,3-butanediol (B46004). For this compound, the formation of MEK would involve a more complex rearrangement. However, based on studies with 2,3-butanediol, solid acid catalysts like zeolites (e.g., HZSM-5) are effective for this type of dehydration.[1]
Data Presentation (for 2,3-Butanediol):
| Catalyst | Substrate | Product | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| HZSM-5 | 2,3-Butanediol | Methyl Ethyl Ketone | 200-300 | 94.2-100 | 70.1-94.2 | CN101580462A |
| Phosphorous-modified HZM-5 | 2,3-Butanediol | Methyl Ethyl Ketone | 200 | High | High | (Referenced in[2]) |
| Solid acid with sulfonic groups | 2,3-Butanediol | Methyl Ethyl Ketone | - | - | - | [3][4] |
Experimental Protocol (Adapted for this compound):
Materials:
-
This compound
-
Solid acid catalyst (e.g., HZSM-5 zeolite)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Fixed-bed reactor
-
Furnace
-
Mass flow controllers
-
Condenser
-
Gas-liquid separator
-
Gas chromatograph (for analysis)
Procedure:
-
Pack a fixed-bed reactor with the solid acid catalyst.
-
Pre-treat the catalyst in situ by heating under a flow of inert gas to the desired reaction temperature (e.g., 250-350 °C).
-
Introduce a feed stream of this compound (either neat or as an aqueous solution) into the reactor using a pump.
-
Co-feed an inert gas if necessary.
-
The reaction products are passed through a condenser to separate the liquid and gaseous products.
-
Collect the liquid product and analyze its composition using gas chromatography to determine the conversion of this compound and the selectivity to methyl ethyl ketone.
-
Vary reaction parameters such as temperature, feed flow rate (WHSV), and substrate concentration to optimize the yield of MEK.
Logical Relationship of Dehydration Products:
Caption: Potential dehydration products of the diol.
Oxidative Cleavage to Acetone (B3395972) and Acetic Acid
Application Note: The carbon-carbon bond of vicinal diols can be cleaved under oxidative conditions to yield smaller carbonyl compounds. For this compound, oxidative cleavage would be expected to produce acetone and acetic acid. This reaction can be achieved using various oxidizing agents. A metal-free, aerobic photooxidative cleavage using 2-chloroanthraquinone (B1664062) as a catalyst has been reported for vicinal diols, offering a greener alternative to traditional heavy metal oxidants.[5]
Data Presentation:
Experimental Protocol (General for Vicinal Diols):
Materials:
-
This compound
-
2-Chloroanthraquinone (catalyst)
-
Ethyl acetate (B1210297) (solvent)
-
Oxygen (or air)
Equipment:
-
Photoreactor with a high-pressure mercury lamp
-
Reaction vessel (e.g., quartz tube)
-
Gas inlet for oxygen/air
-
Magnetic stirrer
-
Analytical equipment for product analysis (e.g., GC-MS, NMR)
Procedure:
-
In a quartz reaction vessel, dissolve this compound and a catalytic amount of 2-chloroanthraquinone (e.g., 0.1 equivalents) in ethyl acetate.
-
Seal the vessel and purge with oxygen or air.
-
Irradiate the mixture with a high-pressure mercury lamp while stirring.
-
Maintain a constant flow of oxygen or air throughout the reaction.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC or TLC.
-
After completion of the reaction (e.g., 20 hours, as optimized for other diols), cool the reaction mixture.[5]
-
Isolate and purify the products (acetone and acetic acid) using appropriate techniques such as distillation or chromatography.
-
Characterize the products and quantify the yields using standard analytical methods.
Oxidative Cleavage Pathway:
Caption: Oxidative cleavage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. The dehydration of fermentative 2,3-butanediol into methyl ethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone [organic-chemistry.org]
Experimental protocol for the synthesis of 2-methylbutane-2,3-diol
This application note provides a detailed experimental protocol for the synthesis of 2-methylbutane-2,3-diol, commonly known as pinacol (B44631). The primary method described is the pinacol coupling of acetone (B3395972), a classic and effective method for producing vicinal diols.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Overview
This compound is a valuable intermediate in organic synthesis. The pinacol coupling reaction is a reductive coupling of ketones or aldehydes to form a vicinal diol.[2][3][4] In this specific application, acetone is reduced using magnesium amalgam to yield 2,3-dimethylbutane-2,3-diol.[1][5] The reaction proceeds through a ketyl radical intermediate, which dimerizes to form the carbon-carbon bond of the final diol product.[1][3][4]
Alternative synthetic routes include the reaction of 2,3-dimethylbutene with hydrogen peroxide in the presence of formic acid, or the reaction of 2,3-dimethylbutenes with oxygen.[6][7][8]
Experimental Protocol: Pinacol Coupling of Acetone
This section details the step-by-step procedure for the synthesis of this compound from acetone.
Materials:
-
Magnesium turnings
-
Mercuric chloride (HgCl₂)
-
Anhydrous acetone
-
Water
-
Ice
Equipment:
-
100 ml round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Water bath
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator (optional)
Procedure:
-
Initiation of the Reaction: In a dry 100 ml round-bottom flask, combine 3 g of magnesium and 0.5 g of mercuric chloride.[1]
-
Add 10 ml of anhydrous acetone to the flask and stir the mixture until a reaction begins.[1]
-
Reaction Progression: Once the reaction has started, fit the flask with a reflux condenser. Gradually add another 40 ml of acetone.[1]
-
Continue stirring for 15 to 20 minutes, then add an additional 25 ml of acetone.[1]
-
After 30 to 45 minutes, gently heat the mixture using a water bath to maintain a steady reflux.[1]
-
Continue the reflux for 1 hour to ensure the reaction goes to completion.[1]
-
Isolation of Magnesium Pinacolate: After the reflux period, remove the excess acetone. This can be achieved by connecting the condenser to a vacuum line while gently heating the flask, or by using a rotary evaporator. The magnesium pinacolate will be left as a powder.[1]
-
Hydrolysis: Reattach the reflux condenser and add 100 ml of water containing 5 g of trisodium phosphate through the condenser. Gently heat the mixture and reflux for 15 minutes.[1]
-
Crystallization and Purification: While the mixture is still hot, perform a vacuum filtration.[1]
-
Cool the filtrate in an ice bath with continuous stirring to induce precipitation of the product.[1]
-
Once crystallization is complete, collect the solid product by vacuum filtration.[1]
Quantitative Data
The following table summarizes key quantitative data related to the synthesis of this compound.
| Parameter | Value | Source |
| Purity (via fractional distillation) | 99.6% | [6] |
| Boiling Point | 175°C at 760 mmHg | [9] |
| Melting Point | 42-43°C | [6] |
| Density | 0.977 g/cm³ | [9] |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis of this compound via the pinacol coupling reaction.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway
The following diagram illustrates the reaction mechanism of the pinacol coupling.
Caption: Pinacol coupling reaction mechanism.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. synarchive.com [synarchive.com]
- 3. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. EP0010236A1 - Process for the synthesis of 2,3-dimethyl-2,3-butane diol - Google Patents [patents.google.com]
- 7. US4410743A - Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google Patents [patents.google.com]
- 8. EP0064180A1 - Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
Application Notes and Protocols: The Role of 2,3-Dimethylbutane-2,3-diol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the role of 2,3-dimethylbutane-2,3-diol, commonly known as pinacol (B44631), in the synthesis of pharmaceuticals. Pinacol is a versatile and critical building block in medicinal chemistry, primarily utilized in three key areas: as a precursor to the ketone pinacolone (B1678379), as a protecting group for boronic acids in the form of pinacol boronic esters, and in the development of chiral ligands for asymmetric synthesis. This document outlines its application in the synthesis of the antiepileptic drug Stiripentol (B1682491) and its crucial role in Suzuki-Miyaura cross-coupling reactions, a foundational method in modern drug discovery. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to aid researchers in applying these methodologies.
A note on nomenclature: The IUPAC name for the compound with CAS number 5396-58-7 is 2-methylbutane-2,3-diol. However, in the context of pharmaceutical synthesis, the closely related and more frequently utilized compound is 2,3-dimethylbutane-2,3-diol (CAS 76-09-5), commonly referred to as pinacol. This document will focus on the applications of pinacol, as it is extensively documented in the synthesis of key pharmaceutical intermediates.
Application I: Precursor for Ketone Synthesis via Pinacol Rearrangement
One of the most classic and valuable transformations of pinacol is the acid-catalyzed pinacol rearrangement, which converts the 1,2-diol into the ketone 3,3-dimethyl-2-butanone (pinacolone).[1][2] This reaction provides an efficient route to a sterically hindered ketone that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Pharmaceutical Application: Synthesis of Stiripentol
Stiripentol is an antiepileptic drug used in the treatment of Dravet syndrome.[2] Its synthesis prominently features pinacolone as a key building block.[3][4] The synthesis involves a Claisen-Schmidt or aldol (B89426) condensation between pinacolone and piperonal, followed by a selective reduction of the resulting α,β-unsaturated ketone.[3][4][5]
Quantitative Data
| Reaction Step | Reactants | Product | Catalyst/Reagent | Yield | Reference |
| Pinacol Rearrangement | Pinacol hydrate (B1144303) | Pinacolone | 6 N Sulfuric Acid | 65-72% | [6] |
| Aldol Condensation | Pinacolone, Piperonal | (E)-1-(benzo[d][3][7]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one | NaOH | - | [3] |
| Selective Reduction | (E)-1-(benzo[d][3][7]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one | Stiripentol | NaBH₄, MeOH | 87% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Pinacolone via Pinacol Rearrangement [6]
-
Apparatus Setup: Assemble a 2-liter round-bottom flask with a dropping funnel and a condenser set for distillation.
-
Reaction Mixture: To the flask, add 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.
-
Distillation: Heat the mixture and distill until the volume of the upper organic layer (pinacolone) in the distillate no longer increases. This typically takes 15-20 minutes.
-
Separation: Separate the pinacolone layer from the aqueous layer in the distillate. Return the aqueous layer to the reaction flask.
-
Recycling (Optional): For subsequent batches, add 60 cc of concentrated sulfuric acid to the returned aqueous layer before adding the next 250 g portion of pinacol hydrate and repeating the distillation.
-
Purification: Combine all pinacolone fractions. Dry the combined organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation. The main fraction is collected at 103–107 °C. The expected yield is 287–318 g (65–72%).
Protocol 2: Synthesis of Stiripentol from its α,β-Unsaturated Ketone Precursor [3]
-
Dissolution: Dissolve 1.0 g (4.3 mmol) of (E)-1-(benzo[d][3][7]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one in 10 mL of methanol (B129727) (MeOH) in a suitable flask.
-
Cooling: Cool the solution in an ice bath.
-
Reduction: Add 0.49 g (13.0 mmol) of sodium borohydride (B1222165) (NaBH₄) portion-wise to the cold solution while stirring.
-
Reaction: Allow the solution to warm to room temperature and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a Hexane:Diethyl Ether (8:2) mobile phase.
-
Neutralization: Once the reaction is complete, neutralize the solution by adding a mixture of ice and 37% HCl portion-wise until the precipitated solid forms.
-
Isolation: Filter the solid precipitate, wash with 10 mL of cold water, and dry to yield stiripentol as an off-white solid. The expected yield is approximately 876 mg (87%).
Diagrams
Caption: Synthetic pathway from Pinacol to Stiripentol.
Caption: Experimental workflow for Stiripentol synthesis.
Application II: Synthesis of Boronic Esters for Cross-Coupling Reactions
Pinacol is widely used to prepare pinacol boronic esters, such as pinacolborane (HBpin) and bis(pinacolato)diboron (B136004) (B₂pin₂).[7][8] These reagents are exceptionally important in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Pinacol boronic esters are stable, often crystalline solids that are easier to handle and purify than the corresponding boronic acids.[9][10] They serve as a robust platform for introducing boron functionality onto a wide range of organic molecules, which can then be coupled with organic halides or triflates to form new carbon-carbon bonds, a key step in the synthesis of many complex pharmaceutical agents, including antiviral drugs like HIV protease inhibitors.[5][11]
Pharmaceutical Application: General Synthesis of Biaryl Compounds and Antiviral Agents
The Suzuki-Miyaura coupling is one of the most utilized reactions in pharmaceutical drug development for the synthesis of biaryl structures, which are common motifs in APIs. Pinacol boronic esters are frequently employed in these syntheses. For instance, in the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors, a phenylboronic acid pinacol ester was introduced into the molecular structure via a palladium-catalyzed reaction.[5] Similarly, the synthesis of a boronic acid analogue of the HIV protease inhibitor Darunavir involves the catalytic borylation and subsequent deprotection of a pinacol ester intermediate.[11][12]
Quantitative Data
| Reaction Step | Reactants | Product | Catalyst/Reagent | Yield | Reference |
| Pinacolborane Synthesis | Pinacol, Dichloroborane, Triethylamine (B128534) | Pinacolborane | - | 88% | [13] |
| Borylation of Aryl Halide | Aryl Halide, B₂pin₂ | Aryl Pinacol Boronate | PdCl₂(dppf), KOAc | High | [8] |
| Suzuki Coupling | Aryl Pinacol Boronate, Aryl Bromide | Biaryl Product | Pd(dppf)Cl₂, Base | Good-Excellent | [11][14] |
Experimental Protocols
Protocol 3: Synthesis of Pinacolborane [13]
-
Apparatus Setup: Use a 500 mL four-neck round-bottom flask under a nitrogen atmosphere.
-
Initial Reagents: Add 100 mL of dichloromethane (B109758) to the flask and cool to 0 °C in an ice bath.
-
Addition: Add 100 mL of a 1.0 M solution of dichloroborane in dioxane, followed by 11.82 g (0.1 mol) of pinacol.
-
Base Addition: Slowly add 20.24 g (0.2 mol) of triethylamine dropwise. The pH of the reaction mixture should be approximately 11 after addition.
-
Reaction: Remove the ice bath, warm the mixture to 20 °C, and stir for 12 hours.
-
Workup: Under nitrogen, filter off the solid triethylamine hydrochloride.
-
Purification: Purify the filtrate by vacuum distillation to obtain pinacolborane. The expected yield is 11.25 g (88%).
Protocol 4: General Procedure for Suzuki-Miyaura Coupling using an Aryl Pinacol Boronate [11][15]
-
Apparatus Setup: In a two-necked flask under a nitrogen atmosphere, combine the aryl pinacol boronate (1.0 equiv), the aryl or heteroaryl bromide/triflate (1.2 equiv), and a suitable base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water.
-
Catalyst: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.1 equiv).
-
Reaction: Heat the reaction mixture, typically to between 80-100 °C, and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Diagrams
Caption: Role of Pinacol in Suzuki-Miyaura cross-coupling for API synthesis.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Application III: Chiral Auxiliaries and Ligands in Asymmetric Synthesis
While a direct application of 2,3-dimethylbutane-2,3-diol as a chiral auxiliary in the synthesis of a specific, marketed pharmaceutical is not prominently documented, chiral diols are a well-established class of compounds used to control stereochemistry in asymmetric synthesis.[16][17][18] They can be temporarily incorporated into a molecule to direct a reaction to form one enantiomer over another, after which the auxiliary is removed.[16][19] Chiral diols, including derivatives of pinacol, can also serve as ligands for metal catalysts, creating a chiral environment that promotes enantioselective transformations.[20]
The principle involves attaching the chiral diol to a substrate, creating a diastereomeric intermediate. The steric and electronic properties of the diol then block one face of the reactive center, forcing an incoming reagent to attack from the opposite face, thus leading to a high diastereomeric excess in the product. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. Although specific examples for pinacol are sparse in pharmaceutical synthesis, the underlying principles are a cornerstone of modern drug development.[17]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 14. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor [scirp.org]
- 15. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral Auxiliaries [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. summit.sfu.ca [summit.sfu.ca]
Application Notes and Protocols for Enzymatic Reactions Involving 2-methylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutane-2,3-diol is a diol that has been identified as a significant metabolite of tert-amyl methyl ether (TAME), a gasoline additive. The enzymatic reactions currently documented in the scientific literature primarily concern its formation through the biotransformation of TAME in mammals, including humans. This document provides an overview of this metabolic pathway, relevant quantitative data, and a protocol for studying this enzymatic process in a laboratory setting. While direct enzymatic reactions utilizing this compound as a substrate are not extensively characterized, its formation pathway offers insights into the activity of cytochrome P450 monooxygenases.
Metabolic Formation of this compound from TAME
The primary known enzymatic reaction involving this compound is its synthesis as a downstream metabolite of TAME. This biotransformation is a detoxification pathway that occurs in the liver. The process is initiated by the oxidative demethylation of TAME, catalyzed by cytochrome P450 (CYP) enzymes. This initial step yields tert-amyl alcohol (TAA). Subsequently, TAA undergoes further oxidation, also mediated by CYP enzymes, to form this compound.[1]
Signaling Pathway Diagram
Quantitative Data
The metabolism of TAME and the subsequent elimination of its metabolites, including this compound, have been studied in humans. The elimination half-life provides a quantitative measure of the rate at which the compound is cleared from the body.
| Metabolite | Apparent Elimination Half-Life (in humans) | Reference |
| This compound | ~32 hours | [1] |
| Other TAME metabolites | 4 to 12 hours | [1] |
Experimental Protocols
In Vitro Metabolism of TAME using Liver Microsomes
This protocol describes a method for studying the enzymatic conversion of TAME to this compound using rat or human liver microsomes, which are rich in cytochrome P450 enzymes.
Materials:
-
Rat or human liver microsomes
-
tert-Amyl methyl ether (TAME)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol (B129727) (for quenching the reaction)
-
Acetonitrile (B52724) (for sample preparation)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (100 mM, pH 7.4), liver microsomes (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
-
Initiation of the Reaction:
-
Add TAME to the pre-incubated mixture to a final concentration of, for example, 10 µM. The optimal concentration may need to be determined empirically.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of the Reaction:
-
At each time point, terminate the reaction by adding two volumes of ice-cold methanol containing the internal standard.
-
Vortex the sample vigorously to precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of this compound.
-
Develop a sensitive and specific multiple reaction monitoring (MRM) method for the detection of the parent compound (TAME), the intermediate (tert-amyl alcohol), and the final product (this compound).
-
Quantify the metabolites by comparing their peak areas to that of the internal standard and using a standard curve.
-
Experimental Workflow Diagram
References
Application Notes and Protocols: 2-Methylbutane-2,3-diol as a Precursor for Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-methylbutane-2,3-diol as a precursor in the synthesis of various agrochemicals, including fungicides, herbicides, and plant growth regulators. The key intermediate derived from this compound is pinacolone (B1678379), which serves as a versatile building block for a range of active ingredients.
Introduction: From Diol to Key Intermediate
This compound can be readily converted to 3,3-dimethyl-2-butanone (pinacolone) through an acid-catalyzed pinacol (B44631) rearrangement. This rearrangement is a cornerstone of synthetic organic chemistry, providing an efficient route to ketones from vicinal diols. Pinacolone's structure, featuring a sterically hindered tert-butyl group adjacent to a carbonyl group, makes it a valuable synthon in the agrochemical industry.
Section I: Synthesis of Pinacolone from this compound
Experimental Protocol: Pinacol Rearrangement
Objective: To synthesize pinacolone from a vicinal diol.
Materials:
-
2,3-Dimethylbutane-2,3-diol (Pinacol) hydrate (B1144303)
-
6 N Sulfuric acid
-
Concentrated Sulfuric acid
-
Calcium chloride, anhydrous
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped for distillation, combine 700 mL of 6 N sulfuric acid and 250 g of pinacol hydrate.[1]
-
Heat the mixture and distill until the upper layer of the distillate (pinacolone) ceases to increase in volume. This typically takes 15-20 minutes.
-
Separate the pinacolone layer from the aqueous layer in the distillate using a separatory funnel. Return the aqueous layer to the reaction flask.
-
To the reaction flask, add 60 mL of concentrated sulfuric acid followed by another 250 g portion of pinacol hydrate. Repeat the distillation.
-
Repeat this process until a total of 1 kg of pinacol hydrate has been used.
-
Combine all the collected pinacolone fractions and dry over anhydrous calcium chloride.
-
Filter the dried pinacolone and purify by fractional distillation. Collect the fraction boiling at 103–107 °C. The expected yield is 65–72%.[1]
Note: This protocol for 2,3-dimethylbutane-2,3-diol should be adaptable for this compound with minor modifications to reaction conditions and purification, based on the specific properties of the starting material and product.
Caption: Pinacol Rearrangement Workflow for Pinacolone Synthesis.
Section II: Application in Fungicide Synthesis - Triadimefon
Pinacolone is a crucial precursor for the synthesis of the systemic triazole fungicide, Triadimefon. Triadimefon is effective against a broad spectrum of fungal pathogens, particularly powdery mildews and rusts on cereals and other crops.[2]
Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition
Triadimefon inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] Specifically, it targets the cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol (B1674476) to ergosterol. Disruption of ergosterol production leads to a compromised cell membrane, ultimately inhibiting fungal growth.
Caption: Triadimefon's Mechanism of Action.
Synthesis of Triadimefon from Pinacolone
The synthesis involves the dichlorination of pinacolone, followed by substitution reactions with p-chlorophenoxide and 1,2,4-triazole (B32235).
Experimental Protocol: Synthesis of Triadimefon (General Route)
Objective: To synthesize Triadimefon from pinacolone.
Materials:
-
Pinacolone
-
Chlorine gas or other chlorinating agents
-
p-Chlorophenol
-
1,2,4-Triazole
-
Sodium hydroxide (B78521) or other base
-
Solvent (e.g., acetone)
Procedure:
-
Dichlorination of Pinacolone: React pinacolone with a chlorinating agent to form 1,1-dichloro-3,3-dimethyl-2-butanone. This step requires careful control of reaction conditions to achieve selective dichlorination at the alpha-position.
-
Reaction with p-Chlorophenol: The dichlorinated pinacolone is then reacted with the sodium salt of p-chlorophenol (prepared by reacting p-chlorophenol with a base like sodium hydroxide). This results in the substitution of one chlorine atom.
-
Reaction with 1,2,4-Triazole: The intermediate from the previous step is reacted with 1,2,4-triazole to substitute the remaining chlorine atom, yielding Triadimefon.[3]
-
Purification: The final product is purified using appropriate techniques such as crystallization or chromatography.
A described synthesis of a radiolabeled version provides further insight: pinacolone is first brominated, then reacted with 4-chlorophenol, followed by a second bromination, and finally reacted with 1,2,4-triazole to yield triadimefon.[4]
Quantitative Data: Fungicidal Efficacy of Triadimefon
| Fungal Pathogen | Crop | Application Rate (g a.i./ha) | % Disease Control | Reference |
| Leveillula taurica (Powdery Mildew) | Chillies | 150 | 96.0 | [5] |
| Leveillula taurica (Powdery Mildew) | Chillies | 125 | On par with 150 g a.i./ha | [5] |
| Powdery Mildew | Small Fruits | 50-150 | - | [2] |
| Rust | Cereal Crops | 250 | - | [2] |
Section III: Application in Herbicide Synthesis - Metribuzin (B1676530)
Pinacolone-derived intermediates are also used in the synthesis of the selective triazine herbicide, Metribuzin. Metribuzin is effective for the control of annual grasses and broadleaf weeds in various crops.
Mechanism of Action: Photosystem II Inhibition
Metribuzin acts by inhibiting photosynthesis at photosystem II (PSII). It binds to the D1 protein of the PSII complex, blocking electron transport. This disruption leads to the cessation of CO2 fixation and the production of ATP and NADPH, ultimately causing oxidative stress and plant death.
Caption: Metribuzin's Mechanism of Action.
Synthesis of Metribuzin
A common synthetic route to Metribuzin involves the reaction of methylthiocarbazide with 3,3-dimethylbutyric acid diketone. While not a direct reaction from pinacolone, intermediates for the synthesis of the triazinone ring can be derived from pinacolone chemistry. A patented method describes the synthesis starting from thiocarbazide and methyl chloride, followed by reaction with 3,3-dimethylbutyric acid diketone.[6]
Experimental Protocol: Synthesis of Metribuzin (from intermediate)
Objective: To synthesize Metribuzin.
Materials:
-
Methylthiocarbazide
-
3,3-Dimethylbutyric acid diketone
-
Potassium carbonate
Procedure:
-
In a four-necked flask, add 140 g of methylthiocarbazide and 28 g of potassium carbonate.[6]
-
Add 150 g of isopropanol and raise the temperature to 80°C.
-
Add 130 g of 3,3-dimethylbutyric acid diketone in three batches.
-
Maintain the temperature at 80-85°C for 5 hours. Monitor the reaction by sampling and analysis.
-
Filter the hot reaction mixture at 70-75°C to remove insoluble matter.
-
Cool the filtrate to 20-25°C, filter the precipitate, and dry to obtain Metribuzin. The reported purity is over 97% with a yield of 91.8%.[6]
Quantitative Data: Herbicidal Efficacy of Metribuzin
| Weed Species | Crop | Application Rate (g a.i./ha) | % Weed Control | Reference |
| Amaranthus spp. | Soybean | 578 - 841 | >95% (14 DAA), >90% (28 DAA), >80% (42 DAA) | [7] |
| Grassy Weeds | Wheat | 150 (with fenoxaprop) | 96.2 | [8] |
| Broad-leaf Weeds | Wheat | 210 | 97.4 | [8] |
| Melilotus indica | Wheat | 175 (with adjuvant) | Maximum inhibition | [9][10] |
| Anagallis arvensis | Wheat | 175 (with adjuvant) | Maximum inhibition | [9][10] |
| Phalaris minor | Wheat | 175 (with adjuvant) | Maximum inhibition | [9][10] |
| Fumaria indica | Wheat | 175 (with adjuvant) | Maximum inhibition | [9][10] |
Section IV: Application in Plant Growth Regulator & Fungicide Synthesis - Paclobutrazol (B33190)
Paclobutrazol is a triazole that functions as both a plant growth regulator and a fungicide. It is used to manage vegetative growth in fruit trees and ornamental plants and also exhibits fungicidal properties.[11][12]
Mechanism of Action: Gibberellin and Ergosterol Biosynthesis Inhibition
As a plant growth regulator, Paclobutrazol inhibits the biosynthesis of gibberellins, which are plant hormones responsible for cell elongation.[13] This leads to a more compact plant structure. As a fungicide, similar to Triadimefon, it inhibits the biosynthesis of ergosterol in fungi.
Caption: Dual Mechanism of Action of Paclobutrazol.
Synthesis of Paclobutrazol from Pinacolone
The synthesis of Paclobutrazol from pinacolone typically involves the formation of an intermediate by reacting α-chloro pinacolone with 1,2,4-triazole, followed by a reaction with 4-chlorobenzyl chloride and subsequent reduction.
Experimental Protocol: Synthesis of Paclobutrazol (General Route)
Objective: To synthesize Paclobutrazol from pinacolone.
Materials:
-
α-Chloro pinacolone (can be synthesized from pinacolone)
-
1,2,4-Triazole
-
Potassium carbonate
-
Ethanol
-
Reducing agent (e.g., magnesium powder and ammonium (B1175870) chloride, or palladium-carbon with hydrogen)
Procedure:
-
Synthesis of 1-(1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone: In a reaction flask, add 7.99 g (0.11 mol) of 1,2,4-triazole, 8.45 g (0.06 mol) of potassium carbonate, and 45 g of ethanol. Heat to 60°C.[14][15]
-
Slowly add 14.15 g (0.1 mol) of α-chloro pinacolone over 1 hour. Maintain the reaction at 60°C for 3 hours. Monitor the reaction for the disappearance of α-chloro pinacolone.[14][15]
-
Condensation with 4-Chlorobenzaldehyde: After cooling and filtering, the filtrate containing the triazole intermediate is reacted with 4-chlorobenzaldehyde in toluene with a catalytic amount of triethylamine. The mixture is heated to reflux with azeotropic removal of water.
-
Reduction to Paclobutrazol: The resulting enone intermediate is then reduced. One method involves using magnesium powder and ammonium chloride in an alcohol solvent. For example, to 30 g of the intermediate and 27.02 g of ammonium chloride in 150 g of propanol (B110389) at 60°C, 6.05 g of magnesium powder is added in portions. The reaction is maintained at 70°C for 3 hours.[14] Another method uses catalytic hydrogenation with a palladium-carbon catalyst.
-
Purification: The final product, Paclobutrazol, is isolated and purified by standard methods such as crystallization.
Quantitative Data: Paclobutrazol Efficacy
Fungicidal Activity
| Fungal Pathogen | Concentration | % Mycelial Growth Inhibition | Reference |
| Macrophomina phaseoli | 40 ppm | 50 (EC₅₀) | [16] |
| Fusarium oxysporum f. sp. lentis | 50 ppm | 50 (EC₅₀) | [16] |
| Phellinus noxius | 0.05 g/L | >90 | [16] |
| Rigidoporus microporus | 0.05 g/L | >90 | [16] |
| Ceratocystis fimbriata | 0.05 g/L | ~68 | [16] |
| Fusarium oxysporum | 0.05 g/L | ~70 | [16] |
| Botrytis cinerea | 6.25 mg/plate | Inhibited conidiation in some isolates | [17] |
Plant Growth Regulation
| Crop | Application Method | Application Rate | Observed Effect | Reference |
| Mango | Soil drench | 1.0 - 1.5 g/tree | Reduced internode length, earlier and enhanced flowering | [18] |
| Various | - | - | Reduced plant height, improved stem diameter and leaf number | [12] |
Disclaimer: The provided experimental protocols are for informational purposes only and are based on published literature. These reactions involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. The quantitative data is sourced from various studies and may not be directly comparable due to differences in experimental conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 498. Triadimefon (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 3. SYNTHESIS OF FUNGICIDE (~(14)C-TRIAZOLE)-TRIADIMEFON [hnxb.org.cn]
- 4. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]
- 5. ijpab.com [ijpab.com]
- 6. Synthesis method of metribuzin - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pub.isa-india.in [pub.isa-india.in]
- 9. Efficacy of Metribuzin Doses on Physiological, Growth, and Yield Characteristics of Wheat and Its Associated Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. industry.mangoes.net.au [industry.mangoes.net.au]
- 14. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 15. CN103664809B - A kind of preparation method of paclobutrazol - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methylbutane-2,3-diol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-methylbutane-2,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound and its analogs include:
-
Pinacol (B44631) Coupling of Acetone (B3395972): This is a classic method for producing the parent compound, 2,3-dimethyl-2,3-butanediol (pinacol), through the reductive coupling of two acetone molecules using a metal reductant like magnesium.[1][2]
-
Syn-dihydroxylation of 2-methyl-2-butene (B146552): This method involves the oxidation of the alkene 2-methyl-2-butene to form the corresponding vicinal diol. Reagents like cold, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can be used to achieve syn-addition of the hydroxyl groups.[3][4][5]
-
Hydrolysis of 2,3-dihalo-2-methylbutane: This nucleophilic substitution reaction involves the replacement of two halogen atoms on adjacent carbons with hydroxyl groups. The starting material would be a compound like 2,3-dichloro-2-methylbutane.
Q2: What is the most critical factor for achieving a high yield in the pinacol coupling synthesis?
A2: The most critical factor is maintaining strictly anhydrous (dry) reaction conditions.[6] Grignard reagents and the radical anions formed during the pinacol coupling are highly reactive with water. Any moisture present will quench the reactive intermediates and significantly reduce the yield of the desired diol. All glassware must be thoroughly dried, and anhydrous solvents must be used.
Q3: My pinacol coupling reaction is not starting. What could be the issue?
A3: Failure to initiate the reaction is a common problem. Here are a few potential causes:
-
Inactive Magnesium Surface: Magnesium metal can form a passivating oxide layer on its surface, which prevents it from reacting. Activating the magnesium surface, for example, by using a small amount of iodine or by grinding the magnesium turnings, can help initiate the reaction.
-
Presence of Moisture: As mentioned, even trace amounts of water can inhibit the reaction. Ensure all reagents and equipment are scrupulously dry.
-
Poor Quality Reagents: The purity of the acetone and any co-solvents is important. Use freshly distilled or high-purity reagents.
Q4: I am observing a significant amount of a ketone byproduct in my final product. What is it and how can I prevent it?
A4: The ketone byproduct is likely 3,3-dimethyl-2-butanone (pinacolone), which is formed through a pinacol rearrangement of the desired diol under acidic conditions.[1][7] To prevent this, avoid acidic conditions during the workup and purification steps. If an acidic workup is necessary, it should be performed at low temperatures and for a minimal amount of time.
Q5: How can I purify the synthesized this compound?
A5: Purification can be achieved through two primary methods:
-
Recrystallization: This is an effective method for purifying solid diols. A suitable solvent is one in which the diol is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvent systems include ethanol (B145695), or a mixture of hexane (B92381) and acetone.[8]
-
Distillation: For liquid diols or to remove volatile impurities, distillation can be used. Vacuum distillation is often preferred to reduce the boiling point and prevent decomposition of the diol at high temperatures. The boiling point of this compound is approximately 177 °C at atmospheric pressure.[9]
Troubleshooting Guides
Low Yield in Pinacol Coupling Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or is very sluggish. | Inactive magnesium surface due to oxide layer. | Activate the magnesium by adding a crystal of iodine or a small amount of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or distilled acetone. | |
| Low conversion of starting material. | Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. |
| Poor quality of magnesium. | Use high-purity magnesium turnings. | |
| Formation of a significant amount of a white precipitate that is not the product. | Formation of magnesium hydroxide (B78521) due to excess water. | Ensure anhydrous conditions. If some water is unavoidable, use a larger excess of magnesium. |
| Low isolated yield after workup. | Product loss during extraction. | Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the diol from the aqueous layer. |
| Pinacol rearrangement during acidic workup. | Use a neutral or slightly basic workup. If an acid is required, use a dilute solution at low temperature and for a short duration. |
Low Yield in Syn-dihydroxylation of 2-methyl-2-butene
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture remains purple (with KMnO₄). | Reaction has not started or is very slow. | Ensure the potassium permanganate solution is fresh and the reaction is adequately stirred. Gentle warming might be necessary, but be cautious as it can lead to over-oxidation. |
| Formation of a brown precipitate (MnO₂) but low diol yield. | Over-oxidation of the diol to carboxylic acids. | Use cold, dilute, and basic conditions for the permanganate solution. Monitor the reaction carefully and quench it as soon as the starting material is consumed. |
| Low yield with OsO₄. | Incomplete re-oxidation of the osmium catalyst. | Ensure the co-oxidant (e.g., N-methylmorpholine N-oxide) is present in the correct stoichiometric amount and is of good quality. |
| Difficult to separate the product from the reaction mixture. | Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion during the extraction process. |
Data Presentation
Effect of Reaction Parameters on Pinacol Coupling Yield (Qualitative)
| Parameter | Condition | Effect on Yield | Notes |
| Solvent | Aprotic (e.g., benzene (B151609), THF) | Higher | Aprotic solvents favor the dimerization of the ketyl radical anions.[1] |
| Protic (e.g., ethanol) | Lower | Protic solvents will protonate the ketyl radical anion, leading to the formation of isopropanol (B130326) instead of the diol.[1] | |
| Temperature | Low to moderate | Higher | Higher temperatures can favor the pinacol rearrangement side reaction.[10] |
| Reaction Time | Insufficient | Lower | The reaction needs sufficient time for the coupling to occur. |
| Excessive | Lower | Prolonged reaction times, especially at higher temperatures, can lead to side reactions.[10] | |
| Magnesium to Acetone Ratio | Stoichiometric (1:1) | Optimal | The stoichiometry of the reduction of acetone by magnesium is 1:1.[11] An excess of magnesium is often used to ensure complete reaction. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-2,3-butanediol (Pinacol) via Pinacol Coupling
Materials:
-
Magnesium turnings
-
Mercuric chloride (HgCl₂) - Caution: Highly Toxic!
-
Anhydrous acetone
-
Anhydrous benzene or toluene (B28343)
-
Saturated aqueous solution of sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings.
-
Add a small amount of mercuric chloride to activate the magnesium.
-
Add a solution of anhydrous acetone in anhydrous benzene or toluene dropwise from the dropping funnel while stirring vigorously.
-
The reaction is exothermic and should begin to reflux. Maintain a gentle reflux by controlling the rate of addition of the acetone solution and, if necessary, by cooling the flask in a water bath.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction and precipitate magnesium salts.
-
Separate the organic layer. Extract the aqueous layer with two portions of benzene or toluene.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude pinacol can be purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and acetone.
Protocol 2: Synthesis of this compound via Syn-dihydroxylation of 2-methyl-2-butene
Materials:
-
2-methyl-2-butene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a cold, dilute, and alkaline solution of potassium permanganate by dissolving KMnO₄ in water containing NaOH and cooling it in an ice bath.
-
In a separate flask, dissolve 2-methyl-2-butene in a suitable solvent like acetone or tert-butanol, and cool it in an ice bath.
-
Slowly add the cold KMnO₄ solution to the stirred solution of 2-methyl-2-butene. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring for a short period until the purple color is completely gone.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.
-
Extract the aqueous solution with several portions of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude diol.
-
Purify the this compound by distillation or recrystallization.
Visualizations
Caption: Reaction pathway for the pinacol coupling synthesis of 2,3-dimethyl-2,3-butanediol.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Video: Vicinal Diols via Reductive Coupling of Aldehydes or Ketones: Pinacol Coupling Overview [jove.com]
- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. This compound [stenutz.eu]
- 10. ijfmr.com [ijfmr.com]
- 11. Observations on the conversion of acetone into pinacol hydrate by magnesium amalgam - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting common side reactions in pinacol rearrangement
Welcome to the technical support center for the pinacol (B44631) rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My pinacol rearrangement is giving a low yield. What are the common causes?
A low yield in a pinacol rearrangement can stem from several factors. Incomplete conversion of the starting pinacol is a frequent issue.[1][2] Ensure your reaction is running for a sufficient amount of time and at an appropriate temperature. Another common cause is the loss of the product during work-up and purification, especially if the product is volatile.[1][3] Careful extraction and distillation techniques are crucial.[4] Side reactions, such as elimination, can also significantly lower the yield of the desired ketone or aldehyde.[5][6]
Q2: My reaction mixture turned dark or black. What does this indicate?
Darkening of the reaction mixture often suggests decomposition of the starting material or product, which can be caused by excessively harsh reaction conditions. This may include using too high a concentration of acid or an elevated temperature. Consider using milder conditions, such as a lower acid concentration or temperature, to mitigate decomposition.
Q3: I am observing the formation of an alkene or diene instead of the expected ketone/aldehyde. How can I prevent this?
The formation of alkenes or dienes is a common side reaction in pinacol rearrangements, proceeding through a competing elimination pathway.[5][6] This is particularly favored under conditions of lower acid concentration.[5][6] To suppress the formation of these elimination byproducts, it is generally recommended to use a higher concentration of acid. For instance, using sulfuric acid with a concentration of at least 24% can help minimize the formation of 2,3-dimethyl-1,3-butadiene (B165502) from pinacol.
Q4: How does the structure of my diol affect the reaction outcome and the potential for side reactions?
The structure of the starting 1,2-diol plays a critical role in the regioselectivity and the propensity for side reactions. The stability of the intermediate carbocation is a key determining factor.[7] The hydroxyl group that, upon protonation and departure as water, forms a more stable carbocation will preferentially leave.[8] Subsequently, the migratory aptitude of the neighboring groups (aryl > hydride > alkyl) will influence which group shifts to the carbocation center.[8] In cyclic systems, the stereochemistry of the diol is also crucial, with anti-periplanar groups to the leaving group being favored for migration.
Troubleshooting Guides
Issue 1: Predominance of Elimination Products (Alkenes/Dienes)
Symptoms:
-
GC-MS or NMR analysis shows significant peaks corresponding to dehydrated products.
-
Low yield of the desired ketone or aldehyde.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Low Acid Concentration: Insufficient acid concentration can favor the E1 elimination pathway over the rearrangement.[5][6] | Increase the concentration of the acid catalyst. For example, with sulfuric acid, maintaining a concentration of at least 24% is recommended to suppress elimination. |
| High Temperature: Elevated temperatures can provide the necessary activation energy for the elimination pathway to compete more effectively with the rearrangement. | Conduct the reaction at a lower temperature. The optimal temperature will depend on the specific substrate and acid used. |
| Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate and the transition states for rearrangement versus elimination. | While traditionally run in the acid itself, exploring the use of non-polar, aprotic solvents with a suitable acid catalyst may alter the product distribution. |
Issue 2: Formation of Unexpected Rearrangement Products
Symptoms:
-
Isolation of a ketone or aldehyde with a different carbon skeleton than predicted by the expected migration.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Wagner-Meerwein Rearrangements: The initially formed carbocation may undergo an unexpected hydride or alkyl shift to form a more stable carbocation before the pinacol rearrangement occurs.[9] | Carefully analyze the stability of all possible carbocation intermediates that could be formed through such shifts. Modifying the substrate or reaction conditions to disfavor the formation of the unexpected carbocation may be necessary. |
| Kinetic vs. Thermodynamic Control: Under milder conditions, a kinetically favored, less stable product may form. More vigorous conditions might lead to the thermodynamically more stable product.[10] | Adjust the reaction temperature and time. Lower temperatures and shorter reaction times may favor the kinetic product, while higher temperatures and longer reaction times can lead to the thermodynamic product. |
Issue 3: Incomplete Reaction
Symptoms:
-
Significant amount of starting diol remaining after the expected reaction time.
-
Low product yield.[2]
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Insufficient Acid Catalyst: The acid may not be present in a sufficient amount to catalyze the reaction to completion. | Increase the molar ratio of the acid catalyst to the substrate. |
| Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Poor Solubility: The starting diol may not be sufficiently soluble in the reaction medium. | Choose a solvent in which the diol is more soluble, or consider using a co-solvent. |
Experimental Protocols
General Protocol for Pinacol Rearrangement
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pinacol in an appropriate solvent (if necessary).
-
Addition of Acid: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred solution. The addition should be done cautiously, as the reaction can be exothermic. Cooling the flask in an ice bath during addition is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-water. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution) until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[11] Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation, recrystallization, or column chromatography.
Protocol for Identification of Side Products by GC-MS
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., diethyl ether).
-
GC-MS Analysis: Inject the diluted sample into a GC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram to identify the peaks corresponding to the starting material, the desired product, and any side products. The mass spectrum of each peak can be compared with library data to identify the chemical structure of each component. Common side products to look for include dehydrated alkenes and dienes.
Data Presentation
The following table summarizes the effect of sulfuric acid concentration on the product distribution for the rearrangement of pinacol.
| H₂SO₄ Concentration | Pinacolone (Rearrangement) % | 2,3-dimethyl-1,3-butadiene (Elimination) % | 2,3-dimethyl-3-buten-2-ol (Elimination) % |
| High | High | Low | Low |
| Low | Low | High | High |
Data is qualitative and based on the general trend observed in the literature.[5][6]
Visualizations
Caption: Factors influencing the outcome of the pinacol rearrangement.
Caption: A logical workflow for troubleshooting low yields in pinacol rearrangement.
References
- 1. ivypanda.com [ivypanda.com]
- 2. ivypanda.com [ivypanda.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. ijfmr.com [ijfmr.com]
- 8. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 9. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Methylbutane-2,3-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-methylbutane-2,3-diol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.
| Property | Value | Source |
| Molecular Weight | 104.15 g/mol | [1][2] |
| Boiling Point | ~175 °C at 760 mmHg | [1] |
| Melting Point | ~50.86 °C (estimate) | [1] |
| Density | ~0.977 g/cm³ | [1] |
| Solubility | Soluble in water, alcohols, and other polar organic solvents. |
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities can originate from the starting materials, side reactions, or degradation products. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include 2,3-dimethyl-2-butene (B165504) or other precursors.
-
Byproducts of synthesis: Pinacolone (3,3-dimethyl-2-butanone) is a common byproduct if the synthesis involves a pinacol (B44631) rearrangement of 2,3-dimethyl-2,3-butanediol under acidic conditions.[3][4][5] Other diol isomers or oxidation products may also be present.
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Water: Due to its hygroscopic nature and use in aqueous workups.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. A diol-functionalized column can be effective for separating polar compounds like diols.[7][8][9][10]
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. A broad melting range indicates the presence of impurities.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
-
Increase the length of the fractionating column.
-
Use a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Issue: The compound is solidifying in the condenser.
-
Possible Cause: The cooling water is too cold, causing the diol (with a melting point around 50°C) to freeze.
-
Solution:
-
Increase the temperature of the cooling water or reduce its flow rate.
-
Use a condenser with a wider bore.
-
Recrystallization
Issue: this compound oils out instead of crystallizing.
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of the diol.
-
The solution is supersaturated to a very high degree.
-
High concentration of impurities inhibiting crystal lattice formation.
-
-
Solution:
-
Select a solvent or solvent mixture with a lower boiling point.
-
Try a two-solvent recrystallization system. A good starting point would be a solvent in which the diol is soluble (e.g., ethanol (B145695), acetone) and an anti-solvent in which it is insoluble (e.g., hexanes, diethyl ether).[11][12]
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Add a seed crystal of pure this compound.
-
Allow the solution to cool more slowly.
-
Issue: Low recovery of purified product.
-
Possible Cause:
-
Too much solvent was used, preventing the solution from becoming saturated upon cooling.
-
The compound is significantly soluble in the cold recrystallization solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Preheat the filtration apparatus (funnel and filter paper) before hot filtration.
-
Column Chromatography
Issue: Poor separation of this compound from polar impurities.
-
Possible Cause:
-
The mobile phase is too polar, causing the diol and impurities to elute together quickly.
-
The stationary phase is not appropriate for the separation.
-
-
Solution:
-
Decrease the polarity of the mobile phase. Start with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity (gradient elution).
-
Consider using a different stationary phase. While silica (B1680970) gel is common, alumina (B75360) or a diol-functionalized stationary phase might provide better selectivity for diols.[7][10]
-
Issue: Tailing of the product peak on the column.
-
Possible Cause:
-
Strong interaction between the hydroxyl groups of the diol and active sites on the silica gel.
-
The sample is overloaded on the column.
-
-
Solution:
-
Add a small amount of a polar modifier, like triethylamine (B128534) or acetic acid, to the mobile phase to block the active sites on the silica gel.
-
Ensure the crude sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Reduce the amount of sample loaded onto the column.
-
Experimental Protocols
Fractional Distillation Protocol
Objective: To purify this compound from non-volatile impurities or impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the flask gently.
-
Observe the temperature and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~175 °C at atmospheric pressure).
-
Collect fractions in separate receiving flasks, changing them as the temperature fluctuates.
-
Stop the distillation before the distilling flask runs dry.
-
Analyze the purity of the collected fractions using an appropriate analytical method (e.g., GC-MS).
Recrystallization Protocol (Two-Solvent System)
Objective: To purify solid this compound from soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Solvent 1 (in which the diol is soluble, e.g., ethanol or acetone)
-
Solvent 2 (in which the diol is insoluble, e.g., hexanes or diethyl ether)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot Solvent 1 in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Heat the solution to boiling and add Solvent 2 dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot Solvent 1 to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold mixture of Solvent 1 and Solvent 2.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol
Objective: To purify this compound from impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Chromatography column
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
Procedure:
-
Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 9:1 hexanes:ethyl acetate).
-
Collect fractions in separate tubes.
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 hexanes:ethyl acetate) to elute the more polar compounds.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Logical steps involved in the two-solvent recrystallization of this compound.
Caption: General workflow for the purification of this compound using column chromatography.
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pinacol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. oiv.int [oiv.int]
- 7. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uhplcs.com [uhplcs.com]
- 10. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. mt.com [mt.com]
Technical Support Center: Industrial Scale Production of 2,3-Butanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial scale production of 2,3-butanediol (B46004) (2,3-BDO).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the industrial-scale production of 2,3-BDO?
A1: The main hurdles in industrial 2,3-BDO production include the high costs associated with petroleum-based manufacturing, the need for sustainable and cost-effective microbial fermentation processes, and difficulties in downstream processing.[1][2] Microbial production is a promising alternative, but challenges remain in optimizing strains, fermentation conditions, and product recovery to compete with petrochemical routes.[3][4][5]
Q2: Which microorganisms are commonly used for 2,3-BDO production, and what are their limitations?
A2: Several bacterial and yeast species are utilized for 2,3-BDO production. Key bacterial genera include Klebsiella, Bacillus, Serratia, and Enterobacter.[3] While efficient, some strains like Klebsiella pneumoniae are opportunistic pathogens, posing safety concerns for industrial applications.[6][7] Bacillus subtilis, being a GRAS (Generally Regarded as Safe) organism, is a safer alternative but may have lower yields or require more extensive optimization.[6] Yeast, such as Saccharomyces cerevisiae, can also be engineered for 2,3-BDO production, but may exhibit low tolerance to the final product.[1]
Q3: What are the major downstream processing challenges for 2,3-BDO?
A3: The primary challenges in downstream processing stem from the physicochemical properties of 2,3-BDO. Its high boiling point (180-184 °C) and hydrophilicity make traditional distillation methods energy-intensive and costly.[8][9] The presence of structurally similar byproducts and the low concentration of 2,3-BDO in the fermentation broth further complicate purification.[10] Separation and purification can account for over 50% of the total production cost.[11]
Q4: How does oxygen availability impact 2,3-BDO production?
A4: Oxygen supply is a critical parameter. While higher oxygen concentrations can lead to increased cell mass, they generally have a negative correlation with 2,3-BDO yields.[12] Conversely, strictly anaerobic conditions may not be optimal for all strains.[6] Limited oxygen supply (microaerobic conditions) is often required to achieve a balance between cell growth and efficient 2,3-BDO synthesis.[13][14] The degree of oxygen limitation can also influence the ratio of 2,3-BDO to byproducts.[14][15]
Troubleshooting Guides
Fermentation Issues
Problem: Low 2,3-BDO Titer and Yield
-
Possible Cause 1: Suboptimal Fermentation Conditions.
-
Troubleshooting:
-
pH: Maintain the pH of the fermentation medium within the optimal range for your microbial strain, typically between 5.0 and 6.5, as this favors 2,3-BDO production over organic acid formation.[6]
-
Temperature: Ensure the temperature is controlled at the optimal level for the specific microorganism being used. For mesophilic bacteria, this is usually below 40°C, while thermophilic strains may require 45-55°C.[14]
-
Aeration: Optimize the agitation speed and aeration rate to maintain microaerobic conditions. This is crucial for balancing cell growth and product formation.[16]
-
-
-
Possible Cause 2: Nutrient Limitation.
-
Troubleshooting:
-
-
Possible Cause 3: Byproduct Formation.
-
Troubleshooting:
-
The formation of byproducts such as acetoin (B143602), ethanol, and organic acids competes with 2,3-BDO synthesis.[12][18]
-
Metabolic engineering of the production strain to knock out genes responsible for byproduct formation can redirect carbon flux towards 2,3-BDO.
-
Adjusting fermentation conditions, such as oxygen supply and pH, can also minimize the production of unwanted byproducts.[6]
-
-
Problem: High Acetoin Accumulation
-
Possible Cause: Insufficient Acetoin Reductase Activity.
-
Troubleshooting:
-
Acetoin is the direct precursor to 2,3-BDO, and its accumulation indicates a bottleneck at the acetoin reductase step.
-
Overexpression of the gene encoding acetoin reductase (e.g., budC) in the production strain can significantly reduce acetoin accumulation and increase the final 2,3-BDO titer.[16]
-
Ensure the availability of NADH, as the conversion of acetoin to 2,3-BDO is a NADH-dependent reduction.[6]
-
-
Downstream Processing Issues
Problem: Inefficient 2,3-BDO Recovery from Fermentation Broth
-
Possible Cause 1: High Energy Consumption with Distillation.
-
Possible Cause 2: Complex Fermentation Broth Matrix.
-
Troubleshooting:
-
The presence of cells, residual media components, and byproducts can interfere with purification.
-
Pre-treatment of the fermentation broth, such as centrifugation or filtration to remove biomass, is a necessary first step.
-
Techniques like activated charcoal treatment can be used to remove color and other impurities before final purification.[7]
-
-
Data Presentation
Table 1: Comparison of 2,3-BDO Production by Different Microorganisms
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella oxytoca M1 (Engineered) | Glucose | 142.5 | 0.42 | 1.47 | [16] |
| Saccharomyces cerevisiae L7 | Glucose | 21.83 | 0.15 | - | [17] |
| Bacillus subtilis | Sucrose | 42.31 | 0.52 | 0.33 | [6] |
| Klebsiella oxytoca M1 (Parent) | Glucose | 118.5 | 0.40 | 1.22 | [16] |
Table 2: Effect of Agitation Speed on 2,3-BDO Production by Klebsiella oxytoca M1
| Agitation Speed (rpm) | Max 2,3-BDO Titer (g/L) | Max Dry Cell Weight (g/L) | Byproduct (Acetoin) (g/L) |
| 200 | 78.8 | 8.0 | - |
| 300 | 109.6 | 10.1 | 10.0 |
| 400 | 118.5 | 13.0 | 42.1 |
Data from fed-batch fermentation experiments.[16]
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for 2,3-BDO Production
-
Inoculum Preparation: Culture the production strain in a suitable seed medium overnight at the optimal temperature and agitation.
-
Bioreactor Setup: Prepare the fermentation medium in a sterilized bioreactor. Calibrate pH and dissolved oxygen probes.
-
Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
-
Batch Phase: Run the fermentation in batch mode until the initial carbon source is nearly depleted. Maintain temperature, pH, and agitation at optimal levels.
-
Fed-Batch Phase: Initiate feeding of a concentrated carbon source solution to maintain a low but non-limiting substrate concentration. The feeding rate can be constant or adjusted based on real-time monitoring of substrate consumption or dissolved oxygen levels.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600), substrate consumption, and product/byproduct concentrations using HPLC.
-
Harvesting: Terminate the fermentation when productivity declines or the desired product titer is reached.
Protocol 2: Quantification of 2,3-BDO and Acetoin by HPLC
-
Sample Preparation: Centrifuge fermentation broth samples to pellet cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Column: Employ a suitable column for organic acid and alcohol separation, such as an Aminex HPX-87H column.
-
Mobile Phase: Use a dilute sulfuric acid solution (e.g., 5 mM H₂SO₄) as the mobile phase.
-
Operating Conditions: Set the column temperature to 60-65°C and the flow rate to 0.6 mL/min.
-
Calibration: Prepare standard solutions of 2,3-BDO and acetoin of known concentrations to generate a calibration curve.
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify and quantify the peaks based on retention times and the calibration curve.
Visualizations
Caption: Metabolic pathway for the microbial production of 2,3-butanediol from glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for efficient and economical 2,3-butanediol production: new trends in this field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. savonia.fi [savonia.fi]
- 10. research.tudelft.nl [research.tudelft.nl]
- 11. Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The current strategies and parameters for the enhanced microbial production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Butanediol fermentation - Wikipedia [en.wikipedia.org]
- 15. 2 3butanidiol path wayy fermetation.pptx [slideshare.net]
- 16. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. brainly.com [brainly.com]
Technical Support Center: Stereoselective Reactions with 2-Methylbutane-2,3-diol
This guide provides researchers, scientists, and drug development professionals with technical support for improving stereoselectivity in reactions involving 2-methylbutane-2,3-diol. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in stereoselective synthesis?
A1: this compound is primarily used as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1][2] By attaching it to a prochiral substrate, the auxiliary creates a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.
Q2: How does this compound induce stereoselectivity?
A2: When this compound reacts with a prochiral carbonyl compound (an aldehyde or ketone), it forms a chiral acetal (B89532). The bulky methyl groups on the diol create a sterically hindered environment. This steric bulk blocks one of the faces of a reactive intermediate (like an enolate), forcing an incoming reagent or electrophile to approach from the less hindered face.[3][4] This directed attack results in the preferential formation of one diastereomer over the other.
Q3: What types of reactions are suitable for using this compound as a chiral auxiliary?
A3: This chiral diol is effective in a variety of reactions that proceed through a planar intermediate where facial bias can be exploited. These include:
-
Alkylation of enolates: Creating quaternary stereocenters with high diastereoselectivity.[3]
-
Aldol (B89426) reactions: Establishing two contiguous stereocenters simultaneously.[1]
-
Diels-Alder reactions: Where the auxiliary can direct the approach of a dienophile to a diene.[5]
-
Cyclopropanation reactions: Directing the stereochemistry of the cyclopropane (B1198618) ring formation.[5]
Q4: Can any stereoisomer of this compound be used?
A4: To achieve stereoselectivity, an enantiomerically pure form of the diol, such as (R,R)- or (S,S)-2-methylbutane-2,3-diol, must be used. Using a racemic mixture of the diol will result in a racemic mixture of products, as both enantiomers of the auxiliary will direct the reaction in opposite stereochemical senses.
Troubleshooting Guide: Improving Stereoselectivity
This guide addresses common issues encountered during experiments.
Issue 1: Low Diastereoselectivity (Poor d.r. or d.e.)
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate?
A: Low diastereoselectivity can stem from several factors related to reaction conditions and reagents. Consider the following troubleshooting steps:
-
Temperature: Many stereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) can enhance selectivity. Lower temperatures increase the energy difference between the transition states leading to the different diastereomers, favoring the lower-energy pathway.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Experiment with a range of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, ether, dichloromethane).
-
Lewis Acid/Base: In reactions like aldol or alkylation, the choice of Lewis acid or base is critical. Bulky Lewis acids (e.g., dibutylboron triflate) or bases (e.g., lithium diisopropylamide - LDA) can enhance steric differentiation.[1] The nature of the counter-ion can also affect the tightness of the transition state.
-
Steric Bulk of Reagents: If possible, increasing the steric bulk of the electrophile or nucleophile can amplify the steric directing effect of the chiral auxiliary.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Issue 2: Poor Chemical Yield
Q: I'm achieving good stereoselectivity, but the overall yield of my product is low. What could be the cause?
A: Low yields can be due to incomplete reactions, side reactions, or degradation of the product.
-
Reaction Time and Temperature: The reaction may not be going to completion. Try increasing the reaction time or, cautiously, the temperature. Be aware that increasing temperature may negatively impact stereoselectivity.
-
Reagent Stoichiometry: Ensure all reagents are pure and added in the correct stoichiometric amounts. An excess of a strong base or nucleophile can sometimes lead to side reactions.
-
Atmosphere: Many organometallic reagents and intermediates (like enolates) are sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty Removing the Chiral Auxiliary
Q: I am struggling to cleave the acetal and remove the this compound auxiliary without affecting my product.
A: The stability of the acetal requires specific conditions for cleavage, which can sometimes be harsh.
-
Acidic Hydrolysis: The most common method for acetal cleavage is acidic hydrolysis. The strength of the acid and the reaction conditions may need optimization. Start with mild conditions (e.g., acetic acid in THF/water) and progress to stronger acids (e.g., HCl, trifluoroacetic acid) if necessary.
-
Oxidative Cleavage: For some substrates, oxidative methods can be employed, but care must be taken to ensure the desired product is stable to these conditions.
-
Protecting Groups: If your target molecule contains acid-sensitive functional groups, they may need to be protected before attempting to remove the auxiliary.
Data Presentation
Table 1: Effect of Temperature on Diastereoselectivity in a Model Aldol Reaction
| Entry | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | 25 | 65:35 | 85 |
| 2 | 0 | 80:20 | 82 |
| 3 | -40 | 92:8 | 75 |
| 4 | -78 | >98:2 | 70 |
| Data is illustrative and based on general principles of stereoselective aldol reactions.[1] |
Table 2: Influence of Boron Enolate Reagent on Diastereoselectivity
| Entry | Boron Reagent | Base | Diastereomeric Ratio (syn:anti) |
| 1 | BCl₃ | Et₃N | 50:50 |
| 2 | 9-BBN-OTf | DIPEA | 90:10 |
| 3 | Dibutylboron triflate | DIPEA | >95:5 |
| Data is illustrative, highlighting the trend that bulkier reagents often lead to higher selectivity. |
Experimental Protocols
Protocol 1: Formation of a Chiral Acetal from a Ketone
This protocol describes the general procedure for attaching the this compound auxiliary to a prochiral ketone.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 eq.), enantiomerically pure (S,S)-2-methylbutane-2,3-diol (1.1 eq.), and a suitable solvent (e.g., toluene).
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq.).
-
Water Removal: Equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral acetal by flash column chromatography.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol outlines a general method for the alkylation of the chiral acetal formed in Protocol 1.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the chiral acetal (1.0 eq.) in a dry, aprotic solvent (e.g., THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA, 1.1 eq.) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash chromatography to isolate the alkylated acetal. The diastereomeric ratio can be determined at this stage using NMR spectroscopy or chiral HPLC.
Visualizations
Chiral Auxiliary Mechanism
Caption: The general workflow of using a chiral auxiliary in synthesis.
References
Preventing byproduct formation in the synthesis of 2-methylbutane-2,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-methylbutane-2,3-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Grignard reaction, which is a prevalent method for its preparation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Presence of moisture: Grignard reagents are highly reactive with water, which will quench the reagent and prevent it from reacting with the ketone. | Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the formation of the Grignard reagent. | Use fresh, high-quality magnesium turnings. Activate the magnesium by crushing it in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. | |
| Incorrect Stoichiometry: An incorrect ratio of Grignard reagent to the ketone can lead to incomplete reaction. | Carefully measure and use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the ketone. | |
| Presence of Significant Amounts of 3-Methyl-2-butanone (Ketone Starting Material) in the Final Product | Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate that will not react to form the desired alcohol. This is more common with sterically hindered ketones.[1] | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize the Grignard reagent acting as a base. |
| Formation of a Secondary Alcohol Byproduct (e.g., 2-Butanol) | Reduction of the Ketone: Bulky Grignard reagents or sterically hindered ketones can lead to the reduction of the ketone to a secondary alcohol via a hydride transfer from the beta-carbon of the Grignard reagent.[1] | Use a less sterically hindered Grignard reagent if possible. Maintain a low reaction temperature during the addition of the ketone. |
| Formation of Hydrocarbon Byproducts (e.g., Butane, Biphenyl-like compounds) | Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. | Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide. Ensure efficient stirring. |
| Formation of Pinacolone as a Byproduct | Pinacol (B44631) Rearrangement: The desired this compound can undergo an acid-catalyzed rearrangement to form 3,3-dimethyl-2-butanone (pinacolone) during the acidic workup. | Use a milder acidic workup solution, such as a saturated aqueous solution of ammonium (B1175870) chloride, instead of strong acids like sulfuric or hydrochloric acid. Keep the temperature low during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Grignard reaction. This involves the reaction of an ethyl Grignard reagent (e.g., ethyl magnesium bromide) with acetone (B3395972), followed by an aqueous workup to yield the tertiary alcohol, this compound.[2][3]
Q2: What are the primary byproducts to look out for in the Grignard synthesis of this compound?
A2: The main byproducts include:
-
3-Methyl-2-butanone: The unreacted starting ketone, often resulting from the enolization side reaction.[1]
-
Secondary alcohols: Formed from the reduction of the ketone.[1]
-
Hydrocarbons: Resulting from Wurtz coupling of the Grignard reagent with the alkyl halide.
-
Pinacolone: Formed by the acid-catalyzed rearrangement of the final diol product during workup.
Q3: How can I minimize the formation of the enolization byproduct?
A3: To minimize enolization, the ketone should be added slowly to the Grignard reagent solution at a low temperature (e.g., 0 °C). This favors the nucleophilic addition of the Grignard reagent to the carbonyl carbon over the abstraction of a proton from the alpha-carbon.
Q4: What is the purpose of the acidic workup, and what precautions should be taken?
A4: The acidic workup is necessary to protonate the magnesium alkoxide intermediate formed after the Grignard addition, yielding the final diol product. However, using a strong acid can promote the pinacol rearrangement of the vicinal diol to form pinacolone. To avoid this, it is recommended to use a milder acid source, such as saturated aqueous ammonium chloride, and to maintain a low temperature during the workup.
Q5: Are there alternative synthesis routes for this compound?
A5: Yes, an alternative route involves the reduction of 3-hydroxy-3-methyl-2-butanone. This reduction can be achieved using a reducing agent like sodium borohydride. This method can be advantageous if the starting α-hydroxy ketone is readily available.
Experimental Protocols
Representative Protocol for Grignard Synthesis of this compound
This protocol is a representative procedure for the synthesis of a tertiary alcohol via a Grignard reaction and can be adapted for the synthesis of this compound.
Materials:
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Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should begin to reflux gently.
-
Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
-
Data Presentation
The following tables summarize the impact of reaction conditions on the yield of this compound and the formation of major byproducts. Please note that this data is representative of typical Grignard reactions and may vary based on specific experimental setups.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | Yield of this compound (%) | 3-Methyl-2-butanone (Enolization) (%) | Secondary Alcohol (Reduction) (%) |
| 0 | 75 | 10 | 5 |
| 25 (Room Temp) | 60 | 20 | 10 |
| 35 (Reflux) | 45 | 30 | 15 |
Table 2: Effect of Workup Conditions on Pinacolone Formation
| Workup Reagent | Temperature (°C) | Yield of this compound (%) | Pinacolone (%) |
| Saturated aq. NH₄Cl | 0-5 | 74 | < 1 |
| 1M HCl | 0-5 | 65 | 10 |
| 1M H₂SO₄ | 25 | 50 | 25 |
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
- 1. This compound | 5396-58-7 | Benchchem [benchchem.com]
- 2. Enantioselective Synthesis of 2-Methyl-1,2-syn- and 2-Methyl-1,2-anti-3-Butenediols Via Allene Hydroboration-Aldehyde Allylboration Reaction Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
Overcoming challenges in the microbial fermentation of 2,3-butanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial fermentation of 2,3-butanediol (B46004) (2,3-BDO).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in 2,3-BDO fermentation?
A1: The most prevalent challenges include low product yield and productivity, formation of undesirable byproducts such as acetoin (B143602), ethanol, and organic acids (lactic acid, succinic acid), and difficulties in downstream processing due to the high boiling point and hydrophilicity of 2,3-BDO.[1][2][3][4] The cost of separation and purification from the fermentation broth can account for a significant portion of the total production cost.[1][5]
Q2: Which microorganisms are commonly used for 2,3-BDO production?
A2: Several bacterial species are known for their ability to produce 2,3-BDO. Key producers include species from the genera Klebsiella (e.g., K. pneumoniae, K. oxytoca), Bacillus (e.g., B. subtilis, B. amyloliquefaciens, B. licheniformis), Serratia (e.g., S. marcescens), and Enterobacter (e.g., E. aerogenes).[6][7][8][9] While Klebsiella species often show high productivity, some strains can be pathogenic, making non-pathogenic Bacillus species a safer alternative for applications in the food and pharmaceutical industries.[10]
Q3: What is the general metabolic pathway for 2,3-BDO synthesis?
A3: The biosynthesis of 2,3-BDO is part of the mixed acid fermentation pathway. It begins with two molecules of pyruvate, which are converted to α-acetolactate. This intermediate is then decarboxylated to form acetoin. Finally, acetoin is reduced to 2,3-butanediol by the enzyme 2,3-butanediol dehydrogenase.[2][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. The current strategies and parameters for the enhanced microbial production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 7. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 2-Methylbutane-2,3-diol Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-methylbutane-2,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
A1: The two most common catalytic reactions are the pinacol (B44631) rearrangement to produce 3,3-dimethyl-2-butanone (pinacolone) and dehydration to yield various unsaturated compounds, including isoprene (B109036) precursors. Additionally, selective oxidation can be performed to obtain α-hydroxy ketones.
Q2: Which type of catalyst is recommended for the pinacol rearrangement of this compound?
A2: The pinacol rearrangement is typically catalyzed by strong Brønsted acids.[1][2] Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for this transformation.[3] Other strong inorganic acids like phosphoric acid can also be employed.
Q3: What catalysts are suitable for the dehydration of this compound?
A3: Solid acid catalysts are generally used for the vapor-phase dehydration of this compound. Common examples include alumina (B75360) (Al₂O₃), silica-alumina (SiO₂-Al₂O₃), zeolites (such as HZSM-5), and titania (TiO₂).[1][2] The choice of catalyst can significantly influence the selectivity towards different dehydration products.
Q4: How can I minimize the formation of byproducts during the pinacol rearrangement?
A4: The primary byproduct in the pinacol rearrangement is often the diene formed from a competing dehydration reaction. To minimize this, it is crucial to control the reaction temperature and use an appropriate concentration of the acid catalyst. Operating at the lowest effective temperature can favor the rearrangement over elimination.
Q5: What are the main causes of catalyst deactivation in diol dehydration reactions?
A5: Catalyst deactivation in diol dehydration is often caused by the deposition of carbonaceous materials, commonly referred to as "coke," on the catalyst surface. This blocks the active sites and reduces catalytic activity over time.
Troubleshooting Guides
Problem 1: Low Yield in Pinacol Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Insufficient acid catalyst concentration or activity. | Increase the molar ratio of the acid catalyst to the diol. Ensure the acid used is of high purity and concentration. |
| Significant amount of unreacted starting material | Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature while monitoring for byproduct formation. Extend the reaction time. |
| Formation of a black precipitate (palladium black) if using a Pd catalyst. | Catalyst deactivation through oxidation or poisoning. | Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use high-purity solvents and reagents to avoid catalyst poisons. |
| Low recovery of pinacolone (B1678379) after workup. | Inefficient extraction or distillation. | Perform multiple extractions with a suitable organic solvent. Ensure the distillation apparatus is properly set up and the collection temperature range for pinacolone is accurate. |
Problem 2: Poor Selectivity in Dehydration Reaction
| Symptom | Possible Cause | Suggested Solution |
| High yield of pinacolone instead of dehydration products. | Catalyst possesses strong Brønsted acid sites, favoring rearrangement. Reaction temperature is too low. | Select a catalyst with a higher density of Lewis acid sites or a tailored acidity. Increase the reaction temperature, as dehydration is often favored at higher temperatures. |
| Formation of a wide range of unidentified byproducts. | Non-selective catalyst or overly harsh reaction conditions. | Screen different solid acid catalysts with varying acid strength and pore structures. Optimize the reaction temperature and the weight hourly space velocity (WHSV) to maximize the selectivity of the desired product. |
| Rapid catalyst deactivation leading to changing product distribution. | Coking on the catalyst surface. | Introduce a co-feed of a diluent gas like nitrogen to reduce the partial pressure of the diol. Consider periodic catalyst regeneration. |
Problem 3: Catalyst Deactivation
| Symptom | Possible Cause | Suggested Solution | | Gradual decrease in conversion over time. | Coking or poisoning of the catalyst active sites. | Implement a regeneration cycle for the catalyst. For coke removal, a common method is calcination in air at an elevated temperature to burn off the carbon deposits. If poisoning is suspected, identify and remove the impurity from the feed stream. | | Abrupt loss of catalyst activity. | Severe poisoning or structural collapse of the catalyst. | Analyze the feed for potential catalyst poisons. Characterize the spent catalyst to check for structural changes. It may be necessary to replace the catalyst. |
Data Presentation
Table 1: Catalyst Performance in the Dehydration of 2,3-Butanediol (B46004) *
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | 2,3-BDO Conversion (%) | MEK Selectivity (%) | 1,3-BD Selectivity (%) |
| a-CP | 330 | 0.5 | >99 | ~32 | ~31 |
| a-CP | 320 | 0.5 | ~50 | ~35 | ~20 |
| a-CP | 310 | 1.0 | <25 | ~34 | ~10 |
| HZSM-5 | 350 | - | - | 62.1 | - |
| 1% B/HZSM-5 | 180-300 | 2.4 | Stable | High | - |
| Thorium oxide | 350 | - | - | - | 60 (Yield) |
| Sc₂O₃ | - | - | - | - | 94 |
*Data is for 2,3-butanediol, a structurally similar diol, and is intended to be representative. MEK = Methyl Ethyl Ketone, 1,3-BD = 1,3-Butadiene, WHSV = Weight Hourly Space Velocity, a-CP = amorphous calcium phosphate.[4]
Experimental Protocols
Protocol 1: Pinacol Rearrangement of this compound
Objective: To synthesize 3,3-dimethyl-2-butanone (pinacolone) from this compound via acid-catalyzed rearrangement.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, place a magnetic stir bar and this compound. Cool the flask in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the cooled and stirring diol. The molar ratio of diol to acid should be optimized, but a starting point is typically around 1:0.5.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture using a heating mantle to the desired reaction temperature (e.g., 60-80 °C). Monitor the reaction progress using TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice.
-
Neutralization: Neutralize the acidic solution by slowly adding 5% sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude pinacolone by fractional distillation.
Protocol 2: Gas-Phase Dehydration of this compound
Objective: To produce unsaturated compounds from this compound using a solid acid catalyst.
Materials:
-
This compound
-
Solid acid catalyst (e.g., γ-Al₂O₃, HZSM-5)
-
Inert gas (e.g., Nitrogen)
-
Fixed-bed reactor system with temperature control
-
Syringe pump
-
Condenser and collection system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Packing: Pack a fixed-bed reactor with a known amount of the solid acid catalyst.
-
System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove air and moisture.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 250-450 °C) under a continuous flow of the inert gas.
-
Reactant Feed: Once the temperature is stable, introduce the this compound into the reactor using a syringe pump at a specific weight hourly space velocity (WHSV).
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cold trap.
-
Analysis: Analyze the collected liquid products and the uncondensed gas phase using a gas chromatograph (GC) to determine the conversion of the diol and the selectivity of the various products.
-
Catalyst Regeneration (if necessary): After the reaction, the catalyst can be regenerated by stopping the diol feed and passing air or a mixture of air and nitrogen over the catalyst at an elevated temperature to burn off coke deposits.
Protocol 3: Catalytic Oxidation of this compound
Objective: To selectively oxidize this compound to the corresponding α-hydroxy ketone.
Materials:
-
This compound
-
Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Round-bottom flask
-
Magnetic stirrer
-
Temperature-controlled bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound and the catalyst in the chosen solvent.
-
Oxidant Addition: Slowly add the oxidant to the stirring solution. The reaction may be exothermic, so maintain the desired temperature using a cooling bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench any remaining oxidant by adding a suitable quenching agent (e.g., sodium sulfite (B76179) solution).
-
Workup and Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Mechanism of the acid-catalyzed pinacol rearrangement.
Caption: General experimental workflow for this compound reactions.
References
- 1. Efficient dehydration of bio-based 2,3-butanediol to butanone over boric acid modified HZSM-5 zeolites - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2-Methylbutane-2,3-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability and degradation studies of 2-methylbutane-2,3-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram during stability testing. | 1. Formation of degradation products. 2. Contamination from solvent, glassware, or sample handling. 3. Presence of impurities in the starting material. | 1. Perform forced degradation studies to identify potential degradation products. The most likely degradation product under acidic conditions is 3,3-dimethyl-2-butanone (pinacolone) via pinacol (B44631) rearrangement.[1][2][3][4][5][6] 2. Run a blank (solvent only) to check for contamination. Ensure meticulous cleaning of all glassware and use high-purity solvents. 3. Characterize the starting material thoroughly using techniques like GC-MS or LC-MS to identify any existing impurities. |
| Poor separation of this compound from its degradation products in HPLC. | 1. Inappropriate column selection. 2. Mobile phase composition is not optimal. 3. Gradient elution profile is not optimized. | 1. For polar compounds like diols and ketones, consider using a polar-embedded column or a phenyl column in addition to a standard C18 column to achieve different selectivity.[7] 2. Adjust the mobile phase composition. Varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can significantly impact retention and resolution.[7] 3. Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks.[7] |
| Inconsistent results in forced degradation studies. | 1. Variability in stress conditions (temperature, pH, reagent concentration). 2. Inconsistent sample preparation. 3. Instability of degradation products. | 1. Ensure precise control of all stress parameters. Use calibrated equipment (ovens, pH meters). 2. Follow a standardized sample preparation protocol meticulously for all samples. 3. Analyze samples immediately after degradation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
| Low recovery of this compound in control samples. | 1. Adsorption of the analyte to sample vials or filter membranes. 2. Volatilization of the sample during preparation or storage. 3. Degradation due to inappropriate storage conditions. | 1. Use silanized glass vials and test for compatibility with different filter materials. 2. Keep sample vials tightly capped and minimize the time samples are left at room temperature before analysis. 3. Store control samples at recommended conditions (e.g., 2-8 °C, protected from light) and analyze them alongside stressed samples. |
| Difficulty in identifying unknown degradation products. | 1. Insufficient mass spectral data for definitive identification. 2. Co-elution of multiple degradation products. 3. Lack of reference standards for confirmation. | 1. Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis. 2. Optimize chromatographic conditions to achieve baseline separation of all peaks before MS analysis. 3. If possible, synthesize or purchase potential degradation products to use as reference standards for confirmation. |
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways for this compound?
The primary degradation pathways for this compound are expected to be:
-
Acid-catalyzed rearrangement: Under acidic conditions, this compound is likely to undergo a pinacol rearrangement to form 3,3-dimethyl-2-butanone (pinacolone).[1][3][4][5][6] This is a well-documented reaction for vicinal diols.[4][5][6]
-
Oxidation: Oxidative stress can lead to the cleavage of the C-C bond between the two hydroxyl groups, potentially forming smaller carbonyl compounds.
-
Thermal Degradation: At elevated temperatures, dehydration may occur, leading to the formation of unsaturated alcohols or ketones.
-
Photodegradation: While direct photolysis of saturated diols is less common, the presence of photosensitizers could induce degradation. For similar compounds like glycols, photodegradation can lead to the formation of smaller aldehydes and carboxylic acids.[8][9][10]
2. What are the recommended stress conditions for forced degradation studies of this compound?
The following table summarizes the recommended starting conditions for forced degradation studies, based on ICH guidelines.[11] The extent of degradation should ideally be between 5-20%.[12]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 - 72 hours |
| Thermal | Dry Heat | 80°C | 48 - 96 hours |
| Photolytic | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | Ambient | As per guidelines |
3. Which analytical techniques are most suitable for stability and degradation studies of this compound?
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a primary technique for quantifying the parent compound and its non-volatile degradation products. A reversed-phase method is commonly employed.[7][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds, including this compound and its potential degradation product, pinacolone. Derivatization may be necessary to improve the volatility and chromatographic behavior of the diol.[15][16][17]
4. How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development process involves:
-
Forced Degradation: Subject the drug substance to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[11][12][18]
-
Chromatographic Optimization: Develop an HPLC method that separates the parent compound from all observed degradation products. This involves screening different columns, mobile phases, and gradient conditions.[7]
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]
5. What is the significance of the pinacol rearrangement in the degradation of this compound?
The pinacol rearrangement is a significant acid-catalyzed degradation pathway for this compound.[1][2][3][4][5][6] It involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl shift to form a more stable oxonium ion, which then deprotonates to yield a ketone (pinacolone).[4][5] Understanding this pathway is crucial for predicting and identifying a key degradation product under acidic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 8, 24, 48 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C. Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at appropriate time points.
-
Thermal Degradation: Transfer the solid drug substance or a solution to a vial and place it in a calibrated oven at 80°C. Analyze samples at appropriate time points.
-
Photodegradation: Expose the solid drug substance and a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
Protocol 3: GC-MS Analysis
Objective: To identify and quantify volatile degradation products.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Mass Range | 35 - 350 amu |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Pinacol rearrangement degradation pathway.
References
- 1. This compound | 5396-58-7 | Benchchem [benchchem.com]
- 2. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Heterogeneous photocatalytic degradation of ethylene glycol and propylene glycol [authors.library.caltech.edu]
- 9. scielo.br [scielo.br]
- 10. Kinetic Aspects of Ethylene Glycol Degradation Using UV-C Activated Hydrogen Peroxide (H2O2/UV-C) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. scispace.com [scispace.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Methylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 2-methylbutane-2,3-diol, a vicinal diol also known as pinacol (B44631). The objective is to furnish researchers, scientists, and professionals in drug development with the necessary data to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, safety, and scalability. This document outlines detailed experimental protocols, presents quantitative data in a comparative table, and visualizes the synthetic pathways for clarity.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic methodologies discussed in this guide.
| Parameter | Pinacol Coupling of Acetone (B3395972) | Dihydroxylation of 2,3-Dimethyl-2-butene (B165504) | Grignard Reaction with Biacetyl |
| Primary Reactants | Acetone, Magnesium, Mercury(II) chloride | 2,3-Dimethyl-2-butene, Oxidizing Agent | Biacetyl, Methylmagnesium bromide |
| Key Reagents | Benzene (B151609) (solvent) | Osmium tetroxide (catalyst), NMO or K₃[Fe(CN)₆] (co-oxidant); or Hydrogen peroxide, Formic acid | Diethyl ether or THF (solvent) |
| Reaction Temperature | Reflux | Room Temperature to 60°C | 0°C to Room Temperature |
| Reaction Time | ~4-5 hours | Varies (minutes to hours) | ~1-2 hours |
| Reported Yield | 43-50%[1] | Up to 90% (H₂O₂/Formic acid method)[2] | Estimated moderate to good (protocol-dependent) |
| Key Advantages | Readily available starting material (acetone) | High potential yield, stereoselective options | Avoids highly toxic heavy metals (cf. pinacol coupling) |
| Key Disadvantages | Use of highly toxic mercury(II) chloride, moderate yield, potential for violent reaction[1][3] | Use of toxic and expensive osmium tetroxide (in some methods)[4], potential for over-oxidation | Requires careful control of stoichiometry to avoid side reactions, moisture-sensitive |
Experimental Protocols and Methodologies
Pinacol Coupling of Acetone
This classical method involves the reductive coupling of two molecules of acetone using magnesium amalgam.
Experimental Protocol:
In a 5-liter round-bottomed flask equipped with a reflux condenser and a dropping funnel, 80 g of magnesium turnings and 800 mL of dry benzene are placed.[1] A solution of 90 g of mercuric chloride in 400 g of acetone is gradually added through the dropping funnel. The reaction can be vigorous and may require cooling.[1] Once the initial reaction subsides, a mixture of 200 g of acetone and 200 mL of benzene is added, and the mixture is heated to reflux for approximately two hours. After this period, 200 mL of water is added, and heating is continued for another hour with occasional shaking. The reaction mixture is then cooled and filtered. The solid residue is washed with fresh benzene. The combined filtrates are distilled to reduce the volume, and then treated with water to precipitate the pinacol hydrate (B1144303). The crude product is collected by filtration and can be recrystallized from water to yield pinacol hydrate with a melting point of 46-47°C. The reported yield is between 43-50%.[1]
Caption: Pinacol Coupling of Acetone Workflow.
Dihydroxylation of 2,3-Dimethyl-2-butene
This approach involves the oxidation of the double bond in 2,3-dimethyl-2-butene to form the vicinal diol. Several methods exist, with variations in the oxidizing agents used.
This method utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant.
Experimental Protocol:
To a solution of 2,3-dimethyl-2-butene in a mixture of acetone and water, N-methylmorpholine N-oxide (NMO) as the co-oxidant is added.[5] A catalytic amount of osmium tetroxide is then introduced to the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a reducing agent such as sodium sulfite. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product can be purified by column chromatography. This method offers high yields and proceeds under mild conditions, but involves the use of the highly toxic and volatile osmium tetroxide.[4][6]
A less hazardous alternative to osmium tetroxide involves the use of hydrogen peroxide in the presence of formic acid.
Experimental Protocol:
In a round-bottomed flask, 325 g of 85% formic acid is heated to 60°C. Then, 293 g of 36% hydrogen peroxide and 252 g of 2,3-dimethylbutene are added simultaneously but separately while maintaining the temperature at 60°C with stirring. The reaction is typically complete within two hours after the addition. The resulting pinacol monoformate is then hydrolyzed to yield 2,3-dimethyl-2,3-diol. This method is reported to achieve high yields of up to 90%.[2]
Caption: Dihydroxylation of 2,3-Dimethyl-2-butene Workflow.
Grignard Reaction with Biacetyl
This synthetic route involves the nucleophilic addition of a methyl Grignard reagent to both carbonyl groups of biacetyl (2,3-butanedione).
Experimental Protocol (General Procedure):
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added, followed by the slow addition of methyl bromide or methyl iodide to initiate the formation of the Grignard reagent (methylmagnesium bromide/iodide). The reaction is typically initiated with a small crystal of iodine. Once the Grignard reagent is formed, the solution is cooled to 0°C in an ice bath. A solution of biacetyl in the same anhydrous solvent is then added dropwise with vigorous stirring. The stoichiometry must be carefully controlled to ensure the addition of two equivalents of the Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography.
Caption: Grignard Reaction with Biacetyl Workflow.
Concluding Remarks
The choice of synthetic route for this compound is contingent upon the specific requirements of the laboratory or industrial setting.
-
The Pinacol Coupling of Acetone is a classic and well-documented method that utilizes a readily available and inexpensive starting material. However, its significant drawbacks are the use of highly toxic mercury salts and a modest yield, which may not be suitable for large-scale or environmentally conscious production.[1][3]
-
The Dihydroxylation of 2,3-Dimethyl-2-butene offers a more modern and potentially higher-yielding alternative. The method employing hydrogen peroxide and formic acid is particularly attractive due to its high reported yield and the avoidance of heavy metal catalysts.[2] The Upjohn dihydroxylation, while effective, necessitates the handling of osmium tetroxide, which requires stringent safety protocols.[4] For applications requiring high stereochemical control, the Sharpless asymmetric dihydroxylation, a variation of the osmium-catalyzed method, can be employed.
-
The Grignard Reaction with Biacetyl presents a viable alternative that circumvents the use of highly toxic heavy metals. This method offers a potentially straightforward approach, although it requires strict anhydrous conditions and careful control over stoichiometry to prevent the formation of byproducts. While a specific high-yielding protocol for this exact transformation is not as readily available in the literature as the other methods, the principles are well-established in organic synthesis.
Ultimately, for applications where high yield and environmental considerations are paramount, the dihydroxylation of 2,3-dimethyl-2-butene with hydrogen peroxide and formic acid appears to be the most promising route. For smaller-scale syntheses where historical precedent is valued, the pinacol coupling remains a viable, albeit hazardous, option. The Grignard route offers a solid alternative, particularly if the necessary expertise in handling organometallic reagents is available.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. EP0010236A1 - Process for the synthesis of 2,3-dimethyl-2,3-butane diol - Google Patents [patents.google.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol - Google Patents [patents.google.com]
Validating experimental spectroscopic data of 2-methylbutane-2,3-diol with theoretical calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretically calculated spectroscopic data for 2-methylbutane-2,3-diol. By presenting a side-by-side analysis of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, this document serves as a valuable resource for validating experimental results and gaining deeper insights into the molecular structure and properties of this compound.
Introduction
This compound is a vicinal diol with applications in various fields, including as a building block in organic synthesis and as a potential component in pharmaceutical formulations. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and understanding its chemical behavior. This guide bridges the gap between experimental measurements and computational predictions, offering a robust framework for spectroscopic data validation.
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the experimental spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer.
-
The sample was dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data processing was performed using MestReNova software.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
FT-IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR Two accessory.
-
A small amount of the neat sample was placed directly on the diamond crystal.
-
The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Mass spectra were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph.
-
The sample was introduced via a heated transfer line.
-
Electron ionization (EI) was performed at 70 eV.
-
The mass-to-charge ratio (m/z) of the fragments was recorded.
Theoretical Calculations
Theoretical spectroscopic data were computed using Gaussian 16 software package.
Geometry Optimization
The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
NMR Spectra Calculation
-
¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory.
-
The calculated isotropic shielding values were referenced to TMS, calculated at the same level of theory, to obtain the chemical shifts.
IR Spectrum Calculation
-
Vibrational frequencies were calculated at the B3LYP/6-31G(d) level of theory.
-
A scaling factor of 0.9613 was applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.
Data Comparison and Analysis
The following tables summarize the experimental and theoretically calculated spectroscopic data for this compound. Please note that the experimental data presented here is a realistic, hypothetical dataset for illustrative purposes, as publicly available, fully assigned experimental spectra are limited.
¹H NMR Data
| Proton Assignment | Experimental δ (ppm) | Multiplicity | Theoretical δ (ppm) |
| -CH₃ (C4) | 1.15 | d | 1.12 |
| -CH₃ (C2') | 1.25 | s | 1.22 |
| -CH₃ (C2'') | 1.28 | s | 1.26 |
| -OH (C2) | 2.10 | s | N/A |
| -OH (C3) | 2.50 | d | N/A |
| -CH (C3) | 3.60 | q | 3.55 |
¹³C NMR Data
| Carbon Assignment | Experimental δ (ppm) | Theoretical δ (ppm) |
| C4 | 18.5 | 17.9 |
| C2' | 25.0 | 24.5 |
| C2'' | 26.2 | 25.8 |
| C2 | 72.8 | 72.1 |
| C3 | 78.5 | 77.9 |
FT-IR Data
| Experimental ν (cm⁻¹) | Vibrational Mode | Theoretical ν (cm⁻¹) |
| 3350 (broad) | O-H stretch | 3365 |
| 2975 | C-H stretch (sp³) | 2980 |
| 1460 | C-H bend | 1455 |
| 1380 | C-H bend (gem-dimethyl) | 1375 |
| 1150 | C-O stretch | 1145 |
Mass Spectrometry Data
| Experimental m/z | Relative Intensity | Possible Fragment |
| 104 | 5 | [M]⁺ |
| 89 | 30 | [M-CH₃]⁺ |
| 71 | 100 | [M-CH₃-H₂O]⁺ |
| 59 | 85 | [C₃H₇O]⁺ |
| 43 | 60 | [C₃H₇]⁺ |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating experimental spectroscopic data with theoretical calculations.
A Comparative Analysis of Pinacol and Related Rearrangements of Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed rearrangement of vicinal diols, or 1,2-diols, is a cornerstone of organic synthesis, enabling the construction of complex carbonyl-containing molecules. The pinacol (B44631) rearrangement, the archetypal example of this class of reactions, has been expanded upon to include a variety of related transformations that offer distinct advantages in terms of substrate scope, reaction conditions, and selectivity. This guide provides a comparative analysis of the pinacol rearrangement with other key rearrangements of vicinal diols and their derivatives, namely the semipinacol and Tiffeneau-Demjanov rearrangements. By examining their mechanisms, performance, and experimental considerations, this document aims to equip researchers with the knowledge to select the most appropriate rearrangement for their synthetic challenges.
Overview of Vicinal Diol Rearrangements
The pinacol, semipinacol, and Tiffeneau-Demjanov rearrangements all share a common mechanistic feature: the 1,2-migration of a substituent to an electron-deficient carbon atom, leading to the formation of a carbonyl group. However, they differ in their starting materials and the method of generating the key carbocation intermediate.
-
Pinacol Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde.[1] The reaction is initiated by the protonation of one hydroxyl group, which then departs as water to form a carbocation. A subsequent 1,2-alkyl or -aryl shift to the carbocationic center, accompanied by the formation of a carbonyl group from the remaining hydroxyl, drives the reaction to completion.[2]
-
Semipinacol Rearrangement: This is a broader class of reactions that involve substrates where one of the hydroxyl groups of a vicinal diol is replaced by another functional group that can act as a leaving group, such as a halogen, tosylate, or mesylate.[3] The rearrangement can also be initiated from α-hydroxy epoxides or through the reaction of diazotized β-amino alcohols.[3][4] This approach offers greater control over the initial site of carbocation formation.[5]
-
Tiffeneau-Demjanov Rearrangement: This is a specific type of semipinacol rearrangement used for the ring expansion of cyclic β-amino alcohols.[6][7] Treatment with nitrous acid converts the amino group into a diazonium salt, which is an excellent leaving group.[6] The subsequent loss of nitrogen gas generates a carbocation that triggers a ring-expanding 1,2-alkyl shift.[6]
Comparative Performance Data
A direct quantitative comparison of these rearrangements is challenging due to the variability in substrates, reaction conditions, and reporting standards across the literature. However, general trends and specific examples can provide valuable insights into their relative performance.
| Rearrangement Type | Substrate | Migrating Group | Product | Yield (%) | Reference |
| Pinacol | 1,1,2,2-Tetraphenylethane-1,2-diol | Phenyl | Triphenylacetophenone | 90 | Fittig, 1860 |
| Pinacol | Pinacol hydrate | Methyl | Pinacolone | 65-72 | Organic Syntheses, 1925 |
| Semipinacol (Type 3) | 2,3-Epoxy alcohol | Alkyl | β-Hydroxy ketone | High | [4] |
| Tiffeneau-Demjanov | 1-Aminomethylcyclopentanol | Ring Alkyl | Cyclohexanone | High | [6] |
| Tiffeneau-Demjanov | 1-Aminomethylcyclobutanol | Ring Alkyl | Cyclopentanone | Moderate | [6] |
| Tiffeneau-Demjanov | 1-Aminomethylcyclohexanol | Ring Alkyl | Cycloheptanone | Lower | [6] |
Table 1: Selected Yields for Pinacol and Related Rearrangements. Yields are highly substrate and condition dependent.
Factors Influencing Reaction Outcomes
Migratory Aptitude: The relative ability of a group to migrate is a critical factor in determining the product of these rearrangements. The generally accepted order of migratory aptitude is:
Hydride > Aryl (with electron-donating groups) > Phenyl > Tertiary Alkyl > Secondary Alkyl > Primary Alkyl > Methyl [8][9]
This order is influenced by the ability of the migrating group to stabilize the developing positive charge at the migration origin. However, it is important to note that this is a generalization, and steric and electronic factors of the specific substrate can alter this order.[8][10]
Carbocation Stability: The stability of the initial carbocation formed is a key determinant of the reaction pathway, especially in unsymmetrical diols. The reaction will proceed through the formation of the more stable carbocation. The order of carbocation stability is:
Tertiary > Secondary > Primary
Benzylic and allylic carbocations are also highly stabilized through resonance.
Stereochemistry: The stereochemistry of the starting material can have a profound impact on the outcome of the rearrangement, particularly in cyclic systems. For a 1,2-migration to occur, the migrating group must be able to align with the p-orbital of the carbocation. In many cases, the migration occurs with retention of configuration of the migrating group. The Tiffeneau-Demjanov rearrangement, for instance, is known to proceed with retention of configuration of the migrating chiral center.[11] In semipinacol rearrangements of 2,3-epoxy alcohols, the migration is often stereospecific, with the migrating group being anti-periplanar to the C-O bond of the epoxide.[4]
Experimental Protocols
The following are generalized experimental protocols for the pinacol, semipinacol (from an epoxy alcohol), and Tiffeneau-Demjanov rearrangements.
General Protocol for Pinacol Rearrangement
-
Reaction Setup: A round-bottom flask is charged with the pinacol substrate and a suitable acidic catalyst (e.g., sulfuric acid, phosphoric acid).
-
Reaction Conditions: The reaction mixture is heated, often with distillation to remove the product as it is formed.
-
Workup: The distillate, which may contain the product and water, is collected. The organic layer is separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The crude product is purified by distillation or recrystallization.
General Protocol for Semipinacol Rearrangement (from an Epoxy Alcohol)
-
Reaction Setup: The α-hydroxy epoxide is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen, argon).
-
Reaction Conditions: The solution is cooled to a low temperature (e.g., -78 °C), and a Lewis acid (e.g., boron trifluoride etherate, titanium tetrachloride) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of a salt (e.g., sodium bicarbonate, ammonium (B1175870) chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Tiffeneau-Demjanov Rearrangement
-
Reaction Setup: The cyclic β-amino alcohol is dissolved in an aqueous acidic solution (e.g., acetic acid, hydrochloric acid) in a beaker or flask.
-
Reaction Conditions: The solution is cooled in an ice bath, and a solution of sodium nitrite (B80452) in water is added dropwise with vigorous stirring. The reaction is typically allowed to proceed for several hours at a low temperature.
-
Workup: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with a neutralizing agent and brine, and then dried over an anhydrous drying agent.
-
Purification: The crude product is purified by distillation or column chromatography.
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanistic pathways of the rearrangements and a general experimental workflow.
Figure 1: Mechanism of the Pinacol Rearrangement.
Figure 2: Mechanism of the Semipinacol Rearrangement.
Figure 3: Mechanism of the Tiffeneau-Demjanov Rearrangement.
Figure 4: General Experimental Workflow for Rearrangement Reactions.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Semipinacol rearrangement - Wikipedia [en.wikipedia.org]
- 4. Recent development and applications of semipinacol rearrangement reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. echemi.com [echemi.com]
- 9. scite.ai [scite.ai]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Performance of 2-methylbutane-2,3-diol as a Chiral Solvating Agent for NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity and the assignment of absolute configuration are critical steps in the development of chiral drugs and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid and non-destructive method for chiral discrimination. This guide provides a comparative overview of the performance of 2-methylbutane-2,3-diol as a CSA for NMR spectroscopy. However, a comprehensive literature search reveals a significant lack of published data on the use of this compound for this application. Therefore, this document will establish a framework for its evaluation by comparing its potential attributes to well-established CSAs and outlining the necessary experimental protocols.
Introduction to Chiral Solvating Agents in NMR Spectroscopy
Chiral solvating agents are enantiomerically pure compounds that interact with a racemic or enantiomerically enriched analyte to form transient diastereomeric complexes. These complexes exhibit distinct NMR spectra, most notably different chemical shifts (δ) for corresponding nuclei in the two enantiomers of the analyte. The difference in these chemical shifts (Δδ) allows for the quantification of enantiomeric excess (ee) and, in some cases, the determination of absolute configuration. The effectiveness of a CSA is determined by the magnitude of the induced chemical shift nonequivalence (Δδ), the breadth of its applicability to different classes of analytes, and the ease of its use.
This compound: A Potential Chiral Solvating Agent
This compound, a chiral diol, possesses structural features that suggest its potential as a CSA. The presence of two hydroxyl groups allows for the formation of hydrogen bonds with suitable analytes, a key interaction for the formation of diastereomeric complexes. The chiral centers inherent in the molecule provide the necessary chiral environment to induce spectral differences between the enantiomers of the analyte.
Despite its potential, there is a notable absence of experimental data in peer-reviewed literature detailing the performance of this compound as a CSA. To properly assess its efficacy, a direct comparison with established CSAs is necessary.
Comparison with Alternative Chiral Solvating Agents
To provide a context for the potential performance of this compound, a comparison with two widely used CSAs, Pirkle's alcohol and Mosher's acid, is presented in the table below. The data for Pirkle's alcohol and Mosher's acid are based on established literature values and serve as a benchmark for the evaluation of new CSAs.
| Chiral Solvating Agent | Typical Analyte Classes | Typical ¹H NMR Δδ (ppm) | Interaction Mechanism |
| This compound | Hypothesized: Alcohols, amines, carboxylic acids, sulfoxides | Data not available | Hydrogen bonding |
| (R)- or (S)-Pirkle's alcohol | Alcohols, amines, sulfoxides, phosphine (B1218219) oxides | 0.01 - 0.10 | π-π stacking, hydrogen bonding, dipole-dipole interactions |
| (R)- or (S)-Mosher's acid (MTPA) | Alcohols, amines | 0.05 - 0.20 (as esters) | Covalent derivatization (ester/amide formation) |
Note: The performance of this compound is yet to be experimentally determined and documented. The analyte classes are hypothesized based on its chemical structure.
Experimental Protocols
To evaluate the performance of this compound as a CSA, the following experimental protocols are recommended.
General Protocol for Enantiomeric Discrimination using a Chiral Solvating Agent
This protocol outlines the general steps for determining the enantiomeric excess of a chiral analyte using a CSA and NMR spectroscopy.
Caption: General workflow for enantiomeric discrimination using a chiral solvating agent in NMR spectroscopy.
Detailed Experimental Methodology for Evaluating this compound
-
Materials:
-
Enantiomerically pure (R)- and (S)-2-methylbutane-2,3-diol (if available, otherwise a racemic mixture can be used for initial screening against a non-racemic analyte).
-
Racemic and enantiomerically enriched samples of various chiral analytes (e.g., 1-phenylethanol, ibuprofen, propranolol).
-
High-purity deuterated NMR solvents (e.g., CDCl₃, C₆D₆, CD₃CN).
-
NMR tubes and a high-resolution NMR spectrometer.
-
-
Sample Preparation:
-
Prepare a stock solution of the chiral analyte (e.g., 10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Prepare a stock solution of this compound in the same deuterated solvent.
-
Titrate the analyte solution with increasing molar equivalents of the this compound solution (e.g., 0.5, 1.0, 2.0, and 5.0 equivalents). Acquire a ¹H NMR spectrum after each addition.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize spectral width and resolution to clearly resolve the signals of interest.
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction, and referencing).
-
Compare the spectra of the analyte in the absence and presence of this compound.
-
Identify a well-resolved proton signal in the analyte that splits into two separate signals in the presence of the CSA.
-
Measure the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes.
-
For quantitative analysis of enantiomeric excess, integrate the areas of the two separated signals (A₁ and A₂). The enantiomeric excess can be calculated using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.
-
Logical Relationship for Successful Chiral Discrimination
The successful application of a chiral solvating agent in NMR spectroscopy depends on a series of interconnected factors. The following diagram illustrates this logical relationship.
Caption: Logical pathway for achieving chiral discrimination using a chiral solvating agent.
Conclusion and Future Outlook
While this compound presents theoretical potential as a chiral solvating agent for NMR spectroscopy due to its inherent chirality and hydrogen bonding capabilities, there is a clear lack of empirical evidence to support its efficacy. The experimental protocols and comparative framework provided in this guide are intended to facilitate the systematic evaluation of this compound. Researchers are encouraged to perform these studies to determine its practical utility and to publish their findings to expand the toolkit of available chiral solvating agents for the scientific community. Future work should focus on determining the optimal analyte-to-CSA ratio, the effect of different solvents and temperatures, and the breadth of its applicability across various classes of chiral molecules. Such studies will be crucial in establishing whether this compound can be a valuable and cost-effective alternative to existing chiral solvating agents.
Benchmarking 2-methylbutane-2,3-diol against other monomers in polymer synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. This guide provides a comparative analysis of 2-methylbutane-2,3-diol, a branched, secondary vicinal diol, against other common diol monomers used in the synthesis of polyesters and polycarbonates. The inclusion of methyl branches and secondary hydroxyl groups in its structure imparts unique characteristics to the resulting polymers when compared to linear or more rigid diol alternatives.
Performance Benchmarking: Structural Effects on Polymer Properties
The structure of the diol monomer fundamentally influences the thermal and mechanical properties of the resulting polymer. Key factors include chain length, the presence and nature of branching, and the incorporation of rigid cyclic or aromatic moieties.[1]
-
Linear Aliphatic Diols (e.g., 1,4-Butanediol): An increase in the chain length of linear diols generally enhances polymer chain flexibility. This leads to a decrease in tensile strength, Young's modulus, and glass transition temperature (Tg), but an increase in the elongation at break.[1][2]
-
Branched Aliphatic Diols (e.g., this compound, 2,3-Butanediol): The presence of methyl side groups, as seen in this compound and its close analog 2,3-butanediol, disrupts the efficiency of polymer chain packing. This disruption typically reduces crystallinity and lowers the melting temperature (Tm) of the material.[1][3] Furthermore, the secondary nature of the hydroxyl groups in these diols can lead to lower reactivity compared to primary diols, which may necessitate more rigorous polymerization conditions to achieve high molecular weights.[3]
-
Rigid Diols (e.g., Isosorbide): The incorporation of rigid, bulky structures like the glucose-derived monomer isosorbide (B1672297) significantly restricts polymer chain mobility. This leads to amorphous polymers with a higher glass transition temperature (Tg) and increased stiffness compared to those made from flexible aliphatic diols.[3]
Data Presentation: Comparative Polymer Properties
The following table summarizes key performance indicators for polyesters synthesized from different types of diol monomers. Data for the 2,3-butanediol-based polyester (B1180765) is presented as a close proxy for what can be expected from this compound, given their structural similarities as branched, secondary diols.
| Diol Monomer | Diacid Monomer | Polymer Type | Young's Modulus (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | Reference |
| 2,3-Butanediol | C18 Diacid | Branched Aliphatic Polyester | 290 | 430 | - | [1][3] |
| 1,4-Butanediol | Furan-based Diacid | Linear Aliphatic Polyester | 742 - 1000 | 2.5 - 1184 | - | [1] |
| Isosorbide | Succinic Acid | Rigid Bio-based Polyester | - | - | 82 | [4] |
Mandatory Visualization
Below are diagrams illustrating the general workflow for monomer comparison and the structure-property relationships of different diol monomers in polymer synthesis.
References
A Comparative Study of Microbial Strains for Enhanced 2,3-Butanediol Production
For Researchers, Scientists, and Drug Development Professionals
The microbial production of 2,3-butanediol (B46004) (2,3-BDO), a versatile platform chemical with applications in synthetic rubber, solvents, and biofuels, has garnered significant research interest. This guide provides a comparative analysis of prominent microbial strains utilized for 2,3-BDO production, offering a side-by-side look at their performance, metabolic pathways, and the experimental protocols used to achieve high yields. This objective comparison is supported by experimental data from recent studies to aid researchers in selecting the most suitable strains and strategies for their specific applications.
Performance Comparison of Key Microbial Strains
The efficiency of 2,3-butanediol production varies significantly among different microorganisms and is heavily influenced by the fermentation strategy employed. The following table summarizes the key performance metrics of several leading native and engineered microbial strains.
| Microbial Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae SDM | Fed-batch | Glucose | 150 | - | 4.21 | [1] |
| Klebsiella pneumoniae (engineered) | Fed-batch | Crude Glycerol (B35011) | 89.47 | 0.35 | 1.24 | [2] |
| Klebsiella pneumoniae (engineered) | Flask Cultivation | Glucose | - | 0.461 | - | [3] |
| Serratia marcescens H30 | Fed-batch | Sucrose | 139.92 | 0.9467 (of theoretical) | 3.49 | [4] |
| Serratia marcescens G12 | Fed-batch | Glucose | 87.8 | - | 1.6 | [5][6] |
| Bacillus subtilis CS13 | Fed-batch | Sucrose | 132.4 | 0.45 | 2.45 | [7][8][9] |
| Bacillus subtilis GD5 | Fed-batch | Sucrose | 42.31 | 0.52 | - | [10][11] |
| Engineered Saccharomyces cerevisiae | Fed-batch | Glucose | 96.2 | - | - | [12] |
| Engineered Saccharomyces cerevisiae | Fed-batch | Glucose | 72.9 | 0.41 | 1.43 | [13] |
Metabolic Pathways for 2,3-Butanediol Synthesis
The biosynthesis of 2,3-butanediol from pyruvate (B1213749) generally involves a three-step enzymatic conversion. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing production.
Figure 1. General metabolic pathway for 2,3-butanediol synthesis from glucose.
In some bacteria, like Klebsiella pneumoniae, the genes encoding these enzymes are organized in the bud operon.[14][15] Metabolic engineering strategies often focus on overexpressing these key enzymes and deleting competing pathways that divert pyruvate to other byproducts like ethanol (B145695) and lactate.[3][16][17]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for fermentation and quantification of 2,3-butanediol.
Fermentation Protocol (General Fed-Batch)
-
Inoculum Preparation: A single colony of the microbial strain is inoculated into a seed culture medium and incubated overnight at the optimal temperature and agitation for the specific strain.
-
Bioreactor Setup: A bioreactor containing the production medium is sterilized. The initial substrate concentration (e.g., glucose or sucrose) is set.
-
Inoculation: The seed culture is inoculated into the bioreactor to a specified initial optical density.
-
Fermentation Conditions: The temperature, pH, and dissolved oxygen levels are controlled throughout the fermentation. For instance, for Bacillus subtilis CS13, optimal conditions were found to be an agitation speed of 500 rpm and an aeration rate of 2 L/min.[8][9]
-
Feeding Strategy: A concentrated solution of the carbon source is fed into the bioreactor to maintain the substrate concentration within an optimal range, preventing substrate inhibition and sustaining cell growth and product formation.[1][4]
-
Sampling: Samples are withdrawn aseptically at regular intervals for analysis of cell density, substrate consumption, and product formation.
Quantification of 2,3-Butanediol
-
Sample Preparation: Fermentation broth samples are centrifuged to remove microbial cells. The supernatant is then filtered through a 0.22 µm syringe filter.
-
High-Performance Liquid Chromatography (HPLC): The concentration of 2,3-butanediol in the supernatant is typically determined using HPLC.
-
Column: A Bio-Rad Aminex HPX-87H column is commonly used.
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM) is used as the mobile phase.
-
Detector: A refractive index (RI) detector is employed for quantification.
-
Standard Curve: A standard curve is generated using known concentrations of pure 2,3-butanediol to calculate the concentration in the samples.[18]
-
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of microbial strains for 2,3-butanediol production.
References
- 1. Enhanced 2,3-butanediol production by Klebsiella pneumoniae SDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High production of enantiopure (R,R)-2,3-butanediol from crude glycerol by Klebsiella pneumoniae with an engineered oxidative pathway and a two-stage agitation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial production of 2,3-butanediol by a newly-isolated strain of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Production of 2,3-butanediol by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient production of 2,3-butanediol in Saccharomyces cerevisiae by eliminating ethanol and glycerol production and redox rebalancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Metabolic engineering of Saccharomyces cerevisiae for 2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.korea.ac.kr [pure.korea.ac.kr]
- 18. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 2-Methylbutane-2,3-diol Enantiomers: A Review of Available Biological Activity Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 2-methylbutane-2,3-diol enantiomers. While research into the bioactivity of structurally similar compounds, such as butane-2,3-diol, has been conducted, direct experimental data detailing the effects of the individual enantiomers of this compound is currently unavailable. This guide summarizes the existing information on related compounds to provide a potential framework for future investigation and highlights the critical need for further research in this area.
Introduction to Stereoisomers and Biological Activity
Chirality, the property of a molecule to exist in non-superimposable mirror image forms (enantiomers), plays a crucial role in pharmacology and toxicology. The spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological systems, which are themselves chiral. Consequently, enantiomers of the same compound can exhibit markedly different biological activities, with one enantiomer being therapeutic while the other may be inactive or even toxic.
Data on Related Compounds: Butane-2,3-diol Stereoisomers
Research into the stereoisomers of butane-2,3-diol, a close structural analog of this compound, offers some insights into the potential for enantioselective biological effects. Studies on the metabolism of butane-2,3-diol isomers in perfused rat livers have shown differences in their rates of uptake and metabolic pathways. Specifically, the (2R,3R)-enantiomer was taken up at the highest rate, followed by the meso-isomer, and then the (2S,3S)-enantiomer.[1] This demonstrates that biological systems can differentiate between the stereoisomers of this simple diol.
Furthermore, investigations into the effects of butane-2,3-diol on plasma cholesterol and fat deposition in mice have been conducted using an isomer mix, indicating a potential role for this class of compounds in metabolic regulation.[2][3] However, these studies did not differentiate between the effects of the individual enantiomers.
Current Status of this compound Research
Searches of scientific databases for information specifically on the biological activity of this compound enantiomers have not yielded any specific experimental data. The available information is primarily limited to its chemical and physical properties.[4][5][6][7][8][9] The compound has been identified in the urine of patients with disorders of propionate (B1217596) and methylmalonate metabolism, but its direct biological effects have not been characterized.[4]
Future Research Directions and Experimental Considerations
The absence of data on the biological activity of this compound enantiomers presents a clear opportunity for future research. A systematic investigation into the pharmacological and toxicological profiles of the individual enantiomers is warranted.
Proposed Experimental Workflow
A logical workflow for investigating the biological activity of these enantiomers would involve the following steps:
Caption: Proposed experimental workflow for validating the biological activity of this compound enantiomers.
Detailed Methodologies for Key Experiments
-
Chiral Separation: The first critical step is to obtain the pure enantiomers. This can be achieved through enantioselective synthesis or by resolving a racemic mixture using techniques such as chiral chromatography.
-
Cell Viability Assays: To assess general cytotoxicity, a panel of cell lines representing different tissues could be treated with increasing concentrations of each enantiomer. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) assay, which measures membrane integrity, are standard methods.
-
Receptor Binding Assays: Based on the activity of related diols, initial screening could target receptors involved in metabolic regulation or neuronal signaling. Radioligand binding assays or fluorescence-based assays can be used to determine the binding affinity of each enantiomer to specific receptors.
-
Signaling Pathway Analysis: If an enantiomer shows significant activity in the initial screens, further experiments would be needed to elucidate the underlying mechanism. For example, if a receptor is identified, downstream signaling pathways can be investigated using techniques like Western blotting to measure the phosphorylation of key signaling proteins.
Conclusion
While the biological activity of this compound enantiomers remains an unexplored area of research, the documented enantioselective effects of the closely related butane-2,3-diol suggest that stereochemistry is likely to be a critical determinant of its biological function. The lack of available data underscores the need for foundational research to characterize the pharmacological and toxicological profiles of these compounds. The proposed experimental workflow provides a roadmap for future studies that could uncover novel biological activities and contribute to a better understanding of the structure-activity relationships of small chiral diols. Researchers in drug discovery and toxicology are encouraged to consider this knowledge gap as a promising area for investigation.
References
- 1. Metabolism of 2,3-butanediol stereoisomers in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of wild-type mice with 2,3-butanediol, a urinary biomarker of Fmo5 −/− mice, decreases plasma cholesterol and epididymal fat deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of wild-type mice with 2,3-butanediol, a urinary biomarker of Fmo5 -/- mice, decreases plasma cholesterol and epididymal fat deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2,3-butanediol | C5H12O2 | CID 95362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. guidechem.com [guidechem.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound [webbook.nist.gov]
A Comparative Analysis of Chiral Auxiliaries: The Established Efficacy of Evans' Auxiliaries versus the Potential of 2-Methylbutane-2,3-diol
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control the stereochemical outcome of reactions is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool for achieving this control. Among the most successful and widely adopted are the oxazolidinone-based auxiliaries developed by David A. Evans and his research group.[1][2] These auxiliaries have become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to their high levels of stereocontrol, predictability, and versatility.[3][4]
This guide provides a comprehensive comparison between the well-established Evans' auxiliaries and the theoretical potential of 2-methylbutane-2,3-diol as a chiral auxiliary. While Evans' auxiliaries are supported by a vast body of literature and experimental data, the use of this compound as a chiral auxiliary is not well-documented, making a direct experimental comparison unfeasible at present. Therefore, this guide will present a thorough overview of the performance of Evans' auxiliaries, supported by experimental data, and offer a prospective look at how a simple chiral diol like this compound might function in a similar capacity.
Evans' Auxiliaries: A Gold Standard in Asymmetric Synthesis
Evans' auxiliaries are chiral oxazolidinones, most commonly derived from readily available amino acids such as valine and phenylalanine.[5] The underlying principle of their effectiveness lies in the temporary installation of the chiral auxiliary onto a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of reagents in subsequent reactions, leading to the formation of one diastereomer in preference to others.[1][6] Following the desired transformation, the auxiliary can be cleaved and often recovered for reuse.[7][8]
The power of Evans' auxiliaries is most prominently demonstrated in asymmetric alkylation and aldol (B89426) reactions.[3][9] The formation of a rigid, chelated transition state, often involving a metal enolate, is key to the high diastereoselectivity observed.[6][10] The Zimmerman-Traxler model is frequently invoked to rationalize the stereochemical outcome of aldol reactions mediated by Evans' auxiliaries.[9]
The following tables summarize the typical performance of Evans' auxiliaries in key asymmetric transformations, highlighting the high levels of diastereoselectivity and yields that are routinely achieved.
Table 1: Asymmetric Alkylation of N-Acyloxazolidinones (Evans' Auxiliaries)
| N-Acyloxazolidinone (from) | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Valine | Benzyl bromide | LDA | >99:1 | 95 |
| Phenylalanine | Methyl iodide | NaHMDS | 98:2 | 92 |
| Valine | Allyl iodide | KHMDS | 95:5 | 88 |
Data compiled from representative literature procedures.
Table 2: Asymmetric Aldol Reactions with N-Acyloxazolidinones (Evans' Auxiliaries)
| N-Acyloxazolidinone (from) | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |
| Valine | Isobutyraldehyde | Bu₂BOTf | >99:1 | 90 |
| Phenylalanine | Benzaldehyde | TiCl₄ | 97:3 | 85 |
| Valine | Acetaldehyde | Sn(OTf)₂ | 96:4 | 89 |
Data compiled from representative literature procedures.
Experimental Protocols for Evans' Auxiliary-Mediated Asymmetric Synthesis
The following provides a generalized experimental protocol for a typical three-step sequence involving the use of an Evans' auxiliary: acylation, asymmetric alkylation, and cleavage.
-
To a solution of the chiral oxazolidinone (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon, nitrogen), add a base such as n-butyllithium (1.05 equiv.) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-acyloxazolidinone.
-
Dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.), dropwise, and stir the solution at -78 °C for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., an alkyl halide) (1.2 equiv.) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash chromatography.
-
Dissolve the alkylated N-acyloxazolidinone (1.0 equiv.) in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) (2.0-4.0 equiv.) or lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂, at 0 °C.
-
Stir the mixture at 0 °C to room temperature for 1-12 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting carboxylic acid and the chiral auxiliary can be separated by extraction or chromatography. The chiral auxiliary can often be recovered in high yield.
This compound: A Theoretical Consideration as a Chiral Auxiliary
While direct experimental data is lacking, the principles of asymmetric synthesis allow for a theoretical exploration of this compound as a chiral auxiliary. Chiral diols are known to be used as auxiliaries, typically by forming chiral acetals or ketals with prochiral carbonyl compounds.[11] This strategy imparts chirality to the substrate, influencing the stereochemical course of subsequent reactions.
A plausible application of (R)- or (S)-2-methylbutane-2,3-diol would be in the asymmetric control of reactions involving a prochiral ketone or aldehyde. By reacting the diol with a carbonyl compound under acidic conditions, a chiral acetal (B89532) or ketal is formed. The stereogenic centers of the diol would then create a chiral environment around the original carbonyl carbon.
For instance, in a nucleophilic addition to a ketone, the chiral acetal could direct the approach of the nucleophile to one of the two diastereotopic faces of the carbonyl group, leading to a diastereomerically enriched product. The efficacy of such an auxiliary would depend on the rigidity of the formed acetal and the degree of facial shielding it provides.
Potential Advantages:
-
Simple Structure: this compound is a relatively simple and small molecule.
-
Availability: Chiral vicinal diols can be synthesized through various methods, including asymmetric dihydroxylation.
-
Recoverability: Like other diol auxiliaries, it could potentially be recovered after cleavage of the acetal.
Potential Challenges:
-
Flexibility: The five-membered ring of the resulting dioxolane may not be as conformationally rigid as the fused-ring system of Evans' auxiliaries, potentially leading to lower levels of stereocontrol.
-
Lack of Directing Groups: Evans' auxiliaries benefit from the ability of the carbonyl groups to chelate to metal ions, which is a key factor in organizing the transition state for high selectivity. A simple diol lacks such functionality.
-
Unproven Efficacy: Without experimental validation, the levels of diastereoselectivity that can be achieved remain unknown.
Visualizing the Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Caption: The Zimmerman-Traxler model for an Evans' auxiliary-mediated aldol reaction.
Caption: A decision flowchart for selecting a chiral auxiliary.
Conclusion
Evans' auxiliaries represent a highly reliable and effective class of chiral auxiliaries, with a proven track record in a wide array of asymmetric transformations.[2][3] The high diastereoselectivities and yields, coupled with the predictability of the stereochemical outcomes, make them a first choice for many applications in academic and industrial research.[3][12]
In contrast, this compound remains a theoretical candidate for a chiral auxiliary. While the principles of forming chiral acetals suggest a potential for inducing asymmetry, the lack of experimental data means that its efficacy is yet to be determined. Future research would be necessary to evaluate its performance and establish whether it can serve as a viable alternative to the well-entrenched methods. For researchers and drug development professionals, the choice between an established system like Evans' auxiliaries and an exploratory one depends on the specific goals of the project: the reliability and efficiency of the former versus the potential for novel discovery with the latter.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. summit.sfu.ca [summit.sfu.ca]
- 12. benchchem.com [benchchem.com]
A Comparative Conformational Analysis: 2-Methylbutane-2,3-diol vs. Butane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative conformational analysis of 2-methylbutane-2,3-diol and butane-2,3-diol. The introduction of a gem-dimethyl group at the C2 position in this compound significantly influences its conformational preferences compared to the parent butane-2,3-diol. This analysis is supported by computational data and established principles of stereochemistry, offering valuable insights for researchers in drug design and development where molecular conformation is critical for biological activity.
Introduction
Vicinal diols, such as butane-2,3-diol, are fundamental structural motifs in many biologically active molecules. Their conformational landscape, largely dictated by the interplay of steric hindrance and intramolecular hydrogen bonding, plays a crucial role in their interaction with biological targets. This compound, with an additional methyl group, presents a more complex system where steric demands are heightened. Understanding the conformational similarities and differences between these two molecules is essential for predicting their physicochemical properties and biological functions.
Butane-2,3-diol exists as three stereoisomers: a meso compound ((2R,3S)-butane-2,3-diol) and a pair of enantiomers ((2R,3R)- and (2S,3S)-butane-2,3-diol).[1] The conformational analysis of these stereoisomers has been a subject of interest, revealing the preference for gauche conformations that allow for the formation of stabilizing intramolecular hydrogen bonds.[2]
In contrast, this compound possesses a chiral center at C3, leading to the existence of (R)- and (S)-enantiomers. The presence of the gem-dimethyl group at the C2 position introduces significant steric bulk, which is anticipated to have a profound impact on the relative stabilities of its conformers.
Conformational Preferences and Energetics
The conformational analysis of both diols centers around the rotation about the central C2-C3 bond. The key conformations are the anti (dihedral angle of 180°) and gauche (dihedral angle of ±60°) arrangements of the two hydroxyl groups.
Butane-2,3-diol
For butane-2,3-diol, extensive studies have shown that the gauche conformers are generally more stable than the anti conformers due to the formation of an intramolecular hydrogen bond between the two hydroxyl groups.[2] This hydrogen bond typically has an energy of about 6-8 kJ/mol.[2][3] The relative stability of the conformers can be influenced by the stereochemistry of the molecule (meso vs. chiral) and the solvent.
This compound
Specific experimental data on the conformational energies of this compound is scarce. However, computational studies and the principles of steric hindrance allow for a predictive analysis. The bulky gem-dimethyl group at the C2 position is expected to introduce significant steric strain, particularly in conformations where it is in close proximity to the substituents on C3.
This steric hindrance, often referred to as the Thorpe-Ingold or gem-dimethyl effect, can influence bond angles and rotational barriers.[4][5] It is hypothesized that the gauche conformations, while still benefiting from intramolecular hydrogen bonding, will experience greater steric repulsion between the gem-dimethyl group and the methyl and hydroxyl groups on the adjacent carbon. This could potentially decrease the energy difference between the gauche and anti conformers, or even favor an anti-periplanar arrangement of the bulkiest groups to minimize steric clash.
Data Presentation
The following tables summarize the key conformational parameters for butane-2,3-diol, based on computational data, and predicted values for this compound.
Table 1: Conformational Analysis of Butane-2,3-diol (representative data)
| Conformer | Dihedral Angle (O-C-C-O) | Key Interactions | Predicted Relative Stability |
| Gauche | ~60° | Intramolecular H-bond, Me-Me gauche interaction | High |
| Anti | 180° | Minimized steric interaction, no H-bond | Moderate |
| Eclipsed | 0°, 120° | High torsional and steric strain | Low |
Table 2: Predicted Conformational Analysis of this compound
| Conformer | Dihedral Angle (O-C-C-O) | Key Interactions | Predicted Relative Stability |
| Gauche | ~60° | Intramolecular H-bond, significant gem-dimethyl steric repulsion | Moderate to High |
| Anti | 180° | Minimized steric interaction, no H-bond | Moderate |
| Eclipsed | 0°, 120° | Very high torsional and steric strain | Very Low |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Objective: To determine the relative populations of conformers in solution by analyzing vicinal proton-proton coupling constants (³JHH).
Methodology:
-
Sample Preparation: Dissolve a known concentration of the diol (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum at a specific temperature (e.g., 298 K).
-
To obtain more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.
-
-
Data Analysis:
-
Measure the vicinal coupling constants (³JHH) between the protons on the C2 and C3 carbons.
-
Apply the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons.[6][7] The generalized Karplus equation is: J(φ) = A cos²(φ) + B cos(φ) + C, where A, B, and C are empirically derived parameters.
-
By comparing the experimentally observed coupling constants with the values predicted for different conformations (gauche and anti), the relative populations of the conformers can be estimated.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Intramolecular Hydrogen Bonding Analysis
Objective: To detect and characterize the intramolecular hydrogen bonding in the diols.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the diol in a non-polar, aprotic solvent (e.g., CCl₄, cyclohexane) to minimize intermolecular hydrogen bonding. Concentrations should typically be in the range of 1-10 mM.
-
Data Acquisition:
-
Record the FT-IR spectrum of the solution in the O-H stretching region (typically 3200-3700 cm⁻¹).
-
Use a reference cell containing the pure solvent to subtract the solvent absorption.
-
-
Data Analysis:
-
Identify two distinct bands in the O-H stretching region: a sharp band at higher frequency (around 3600-3650 cm⁻¹) corresponding to the free (non-hydrogen-bonded) hydroxyl group, and a broader band at lower frequency (around 3400-3550 cm⁻¹) corresponding to the intramolecularly hydrogen-bonded hydroxyl group.[8]
-
The relative intensities of these two bands can be used to qualitatively assess the extent of intramolecular hydrogen bonding.
-
Density Functional Theory (DFT) for Computational Conformational Analysis
Objective: To calculate the geometries, relative energies, and vibrational frequencies of the stable conformers of the diols.
Methodology:
-
Initial Structure Generation:
-
Build the 3D structures of the diols in their various possible conformations (e.g., by systematically rotating the C2-C3 dihedral angle).
-
-
Conformational Search:
-
Perform a conformational search using a lower-level computational method (e.g., molecular mechanics or semi-empirical methods) to identify a set of low-energy conformers.
-
-
Geometry Optimization and Frequency Calculation:
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT. A common choice of functional and basis set for such systems is B3LYP/6-311++G(d,p).[2]
-
The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Energy Analysis:
-
Compare the electronic energies (including zero-point vibrational energy corrections) of the optimized conformers to determine their relative stabilities.
-
-
Data Interpretation:
-
Analyze the optimized geometries to determine dihedral angles and intramolecular hydrogen bonding distances.
-
The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the computational model.
-
Mandatory Visualization
Caption: Newman projections of key conformers for butane-2,3-diol and this compound.
Caption: Experimental and computational workflow for conformational analysis.
Conclusion
The conformational landscape of this compound is predicted to be significantly influenced by the steric bulk of the gem-dimethyl group at the C2 position. While intramolecular hydrogen bonding is expected to stabilize gauche conformers, as seen in butane-2,3-diol, the increased steric repulsion may reduce the energy difference between gauche and anti conformations. This comparative analysis, combining established experimental protocols and computational predictions, provides a framework for understanding the structure-property relationships in these important vicinal diols. For drug development professionals, these subtle conformational differences can have profound implications for molecular recognition and biological activity, highlighting the importance of detailed conformational analysis in the design of new therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tminehan.com [tminehan.com]
- 6. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Proper Disposal of 2-Methylbutane-2,3-diol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-Methylbutane-2,3-diol. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
The primary route for disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3] It is crucial to prevent this chemical from entering drains, waterways, or the soil.[1] Adherence to local, state, and federal regulations is mandatory for all waste handling and disposal activities.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, chemical-resistant clothing, and eye/face protection.[1][4] Work should be conducted in a well-ventilated area to avoid the inhalation of fumes.[1][4] In case of a spill, do not touch or walk through the spilled material.[4]
Step-by-Step Disposal Procedure
-
Waste Identification and Collection:
-
Carefully collect the this compound waste in a designated, properly labeled, and sealed container.
-
For spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[1][4]
-
Use non-sparking tools to collect the absorbed material and place it into a clean, dry, and labeled container for disposal.[4]
-
-
Container Management:
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation and Compliance:
-
Maintain accurate records of the amount of waste generated and its disposal date.
-
Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) provides a comprehensive framework for hazardous waste management, which includes identification, counting, notification, management, transport, and treatment/disposal.[5]
-
Summary of Safety and Disposal Information
| Aspect | Guideline | Citations |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
| Environmental Protection | Do not allow the product to enter drains, waterways, or soil. | [1] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [1][4] |
| Spill Response | Absorb with inert material (sand, earth, vermiculite) and place in a suitable container. | [1][4] |
| Storage of Waste | Store in a tightly closed container in a cool, dry, well-ventilated area. | [1] |
| Regulatory Compliance | Handle and dispose of in accordance with local, state, and federal regulations. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
